molecular formula C3H7N5O B1331473 2-(5-Amino-2h-tetrazol-2-yl)ethanol CAS No. 15284-30-7

2-(5-Amino-2h-tetrazol-2-yl)ethanol

Cat. No.: B1331473
CAS No.: 15284-30-7
M. Wt: 129.12 g/mol
InChI Key: JIVGNHFNIGXBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-2h-tetrazol-2-yl)ethanol is a useful research compound. Its molecular formula is C3H7N5O and its molecular weight is 129.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141008. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminotetrazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGNHFNIGXBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301087
Record name 2-(5-amino-2h-tetrazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15284-30-7
Record name 5-Amino-2H-tetrazole-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15284-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2H-tetrazole-2-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015284307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole-2-ethanol, 5-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5-amino-2h-tetrazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-AMINO-TETRAZOL-2-YL)-ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-2H-tetrazole-2-ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7942ACC8C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis in the current literature, this document details a rational, multi-step approach. The proposed synthesis involves the protection of the amino group of 5-aminotetrazole, followed by N-alkylation of the tetrazole ring, and subsequent deprotection to yield the target compound.

This guide provides detailed, albeit model, experimental protocols for each key step, based on analogous reactions reported in the scientific literature. It is important to note that optimization of these procedures will be necessary to achieve desired yields and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence, as illustrated below. This pathway is designed to control the regioselectivity of the alkylation and protect the reactive amino group during the synthesis.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection 5-Aminotetrazole 5-Aminotetrazole N-Trityl-5-aminotetrazole N-Trityl-5-aminotetrazole 5-Aminotetrazole->N-Trityl-5-aminotetrazole Trityl Chloride, Base 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol N-Trityl-5-aminotetrazole->2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol 2-Bromoethanol or Ethylene Oxide This compound This compound 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol->this compound Acidic Conditions

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methods for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of N-Trityl-5-aminotetrazole (Protection)

The protection of the primary amino group of 5-aminotetrazole is crucial to prevent side reactions during the subsequent alkylation step. The trityl group is a suitable protecting group due to its bulkiness and lability under acidic conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminotetrazole (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.0-1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-Trityl-5-aminotetrazole.

Parameter Value/Condition Notes
Starting Material 5-Aminotetrazole1.0 equivalent
Reagent Trityl Chloride1.0 - 1.2 equivalents
Base Pyridine, Triethylamine, or DIEAAnhydrous conditions recommended
Solvent Dichloromethane or PyridineAnhydrous conditions recommended
Temperature Room Temperature to 50 °CMonitor reaction progress
Reaction Time 12 - 24 hoursMonitor by TLC
Purification Column Chromatography/RecrystallizationSilica gel, various solvent systems
Step 2: Synthesis of 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol (N-Alkylation)

This is a critical step where the regioselectivity of the alkylation of the tetrazole ring is determined. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The choice of alkylating agent and reaction conditions can influence the N1/N2 ratio. The use of a polar aprotic solvent is generally favored for N2-alkylation.

Methodology A: Using 2-Bromoethanol

  • Reaction Setup: To a solution of N-Trityl-5-aminotetrazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq.).

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.1-1.5 eq.) to the suspension and heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of two spots corresponding to the N1 and N2 isomers is possible.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove any remaining DMF and salts.

  • Purification and Isomer Separation: The organic layer is dried and concentrated. The resulting crude product, likely a mixture of N1 and N2 isomers, will require careful separation by column chromatography on silica gel.

Methodology B: Using Ethylene Oxide

  • Reaction Setup: Dissolve N-Trityl-5-aminotetrazole (1.0 eq.) in a suitable solvent like THF or dioxane in a pressure-rated vessel.

  • Addition of Base and Ethylene Oxide: Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Cool the mixture in an ice bath and carefully introduce a measured amount of liquid ethylene oxide.

  • Reaction Conditions: Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Work-up and Purification: After the reaction is complete, carefully vent the vessel. Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography to separate the isomers.

Parameter Method A: 2-Bromoethanol Method B: Ethylene Oxide
Starting Material N-Trityl-5-aminotetrazoleN-Trityl-5-aminotetrazole
Reagent 2-BromoethanolEthylene Oxide
Base K₂CO₃, Cs₂CO₃NaH, t-BuOK (catalytic)
Solvent DMF, AcetonitrileTHF, Dioxane
Temperature 60 - 80 °CRoom Temperature to gentle heating
Reaction Time 6 - 12 hoursMonitor by TLC/GC-MS
Purification Column ChromatographyColumn Chromatography
Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the trityl protecting group under acidic conditions to yield the target compound.

Methodology:

  • Reaction Setup: Dissolve the purified 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol in a suitable solvent. A common method involves using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat formic acid.

  • Deprotection Reaction: Stir the solution at room temperature. The deprotection is typically rapid.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the acid and solvent under reduced pressure. The resulting triphenylmethanol byproduct is often sparingly soluble in aqueous media.

  • Purification: The crude product can be purified by recrystallization, precipitation, or by washing with a solvent in which the triphenylmethanol is soluble but the desired product is not (e.g., diethyl ether). Alternatively, a mild basic workup can be employed to neutralize the acid, followed by extraction and purification.

Parameter Value/Condition Notes
Starting Material 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanolPurified N2-isomer
Reagent Trifluoroacetic Acid (TFA), Formic AcidUse in excess or as a co-solvent
Solvent Dichloromethane (DCM)Or neat acid
Temperature Room TemperatureTypically fast reaction
Reaction Time 30 minutes - 2 hoursMonitor by TLC
Purification Recrystallization/Precipitation/WashingRemoval of triphenylmethanol is key

Data Presentation

Table 1: Reaction Yields

Step Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
1N-Trityl-5-aminotetrazole
22-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol
3This compound

Table 2: Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spec (m/z)
N-Trityl-5-aminotetrazoleC₂₀H₁₇N₅327.38
2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanolC₂₂H₂₁N₅O371.43
This compoundC₃H₇N₅O129.12

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection s1_start Dissolve 5-Aminotetrazole in Solvent + Base s1_reagent Add Trityl Chloride s1_start->s1_reagent s1_react Stir at RT/Heat s1_reagent->s1_react s1_workup Work-up & Purification s1_react->s1_workup s1_product Isolate N-Trityl-5-aminotetrazole s1_workup->s1_product s2_start Dissolve Protected Tetrazole in Solvent + Base s1_product->s2_start s2_reagent Add Alkylating Agent s2_start->s2_reagent s2_react Heat Reaction s2_reagent->s2_react s2_workup Work-up & Isomer Separation s2_react->s2_workup s2_product Isolate N2-Alkylated Product s2_workup->s2_product s3_start Dissolve N2-Alkylated Product in Acidic Medium s2_product->s3_start s3_react Stir at RT s3_start->s3_react s3_workup Work-up & Purification s3_react->s3_workup s3_product Isolate Final Product s3_workup->s3_product

Caption: General experimental workflow for the synthesis of this compound.

Disclaimer: The provided synthetic route and experimental protocols are proposed based on chemical principles and analogous reactions from the literature. These procedures have not been experimentally validated for the specific synthesis of this compound and will require optimization. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 2-(5-Amino-2h-tetrazol-2-yl)ethanol. Due to the limited availability of experimental data in publicly accessible literature, this document consolidates information from various chemical databases and computational predictions. It is important to note that key experimental values for properties such as melting point, pKa, and aqueous solubility are not currently available. This guide aims to serve as a foundational resource, highlighting the existing data and identifying areas where further experimental characterization is required.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a 5-aminotetrazole ring substituted at the N-2 position with an ethanol group. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(5-amino-2H-tetrazol-2-yl)ethan-1-ol
CAS Number 15284-30-7
Molecular Formula C₃H₇N₅O[1]
SMILES OCCOn1cn(N)nn1
InChI InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2,4H2,(H,5,6,7)

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is critical to recognize that much of this data is calculated and has not been experimentally verified.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 129.12 g/mol PubChem[2], Chemsrc
Appearance Off-white crystalline powder (for a related isomer)Chem-Impex (for 2-(2H-Tetrazol-5-yl)ethanol)[3]
Melting Point Not AvailableChemsrc
Boiling Point 391.3°C at 760 mmHg (Predicted)Chemsrc
Flash Point 190.5°C (Predicted)Chemsrc
Density 1.81 g/cm³ (Predicted)Chemsrc
logP (XLogP3-AA) -2.3 (Calculated)PubChem[2]
pKa Not Available
Solubility Not Available
Vapor Pressure 7.95E-07 mmHg at 25°C (Predicted)Chemsrc
Refractive Index 1.775 (Predicted)Chemsrc
Polar Surface Area 89.85 Ų (Calculated)Chemsrc
Hydrogen Bond Donors 3 (Calculated)PubChem[2]
Hydrogen Bond Acceptors 4 (Calculated)PubChem[2]

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for N-alkylation of tetrazoles are well-established.

A plausible synthetic approach, based on related literature for similar compounds, is outlined below as a logical workflow. This is a theoretical pathway and would require experimental optimization.

Logical Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 5-Aminotetrazole 5-Aminotetrazole Alkylation Alkylation 5-Aminotetrazole->Alkylation 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Alkylation Quenching Quenching Alkylation->Quenching Base, Solvent (e.g., DMF) Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Target_Molecule This compound Chromatography->Target_Molecule

Caption: A potential synthetic workflow for this compound.

Note: This proposed synthesis would likely yield a mixture of N1 and N2 substituted isomers, requiring careful separation and characterization. The choice of base and solvent would be critical in influencing the regioselectivity of the alkylation.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. While many complex tetrazole derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial and antihypertensive activities, these findings cannot be directly extrapolated to this specific, simpler molecule.[4][5]

The structural similarity of the aminotetrazole group to other biologically active motifs suggests potential for further investigation.

Conclusion and Future Directions

This compound is a small molecule with limited publicly available physicochemical and biological data. The provided information, largely based on computational predictions, offers a starting point for researchers. There is a clear need for experimental validation of its fundamental properties, including melting point, pKa, and solubility in various solvents. Furthermore, the development and publication of a robust synthetic protocol would be highly beneficial to the scientific community. Future research could also explore the potential biological activities of this compound, given the prevalence of the tetrazole moiety in medicinal chemistry.

References

An In-depth Technical Guide to 2-(5-Amino-2H-tetrazol-2-yl)ethanol (CAS: 15284-30-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a probable synthetic route based on established methodologies for analogous compounds, and explores its potential applications as a pharmaceutical intermediate.

Chemical and Physical Properties

PropertyValueReference
CAS Number 15284-30-7
Molecular Formula C₃H₇N₅O[1]
Molecular Weight 129.12 g/mol [1]
Appearance White to off-white crystalline solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents like ethanol and DMSO (predicted)[2]
InChI InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6)[1]
InChIKey JIVGNHFNIGXBNV-UHFFFAOYSA-N[1]
SMILES OCCN1N=NC(=N)N1[1]

Synthesis and Mechanism

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a plausible and commonly employed method for the N-alkylation of tetrazoles involves the reaction of the parent tetrazole with a suitable alkylating agent. In this case, the synthesis would likely proceed via the alkylation of 5-aminotetrazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, or with ethylene oxide. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the tetrazole ring, facilitating nucleophilic attack. It is important to note that the alkylation of 5-aminotetrazole can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is often dependent on the reaction conditions, including the solvent, base, and alkylating agent used.

Proposed Experimental Protocol: Alkylation of 5-Aminotetrazole with 2-Chloroethanol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • 5-Aminotetrazole

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-aminotetrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the tetrazolate anion.

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired this compound.

Diagram of the Proposed Synthetic Pathway:

Synthesis_of_2_5_Amino_2H_tetrazol_2_yl_ethanol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5_Aminotetrazole 5-Aminotetrazole Reaction_Mixture Alkylation Reaction 5_Aminotetrazole->Reaction_Mixture 2_Chloroethanol 2-Chloroethanol 2_Chloroethanol->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Product_Molecule This compound Reaction_Mixture->Product_Molecule

Caption: Proposed synthesis of this compound.

Analytical Characterization

While specific, experimentally-derived spectral data for this compound is scarce in the public domain, characterization of the synthesized compound would typically involve the following analytical techniques. The expected data is inferred from the analysis of structurally similar compounds.[3][4]

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the ethyl group (likely two triplets) and the amine protons. The chemical shifts would be influenced by the solvent used.
¹³C NMR Resonances for the two carbon atoms of the ethyl group and the carbon atom of the tetrazole ring.
FTIR Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the alcohol, C-H stretching of the alkyl chain, and vibrations of the tetrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (129.12 g/mol ).

Applications in Drug Discovery and Development

Tetrazole-containing compounds are of significant interest in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3] this compound, with its primary alcohol and amino functionalities, serves as a versatile building block for the synthesis of more complex molecules.

One of the most prominent applications of tetrazole derivatives is in the development of angiotensin II receptor antagonists (sartans), a class of drugs used to treat hypertension.[3] The tetrazole moiety in these drugs mimics the carboxylate group of the natural ligand, angiotensin II, allowing for strong binding to the AT₁ receptor.

Potential Signaling Pathway Involvement:

As a precursor to angiotensin II receptor antagonists, molecules derived from this compound would be designed to interfere with the Renin-Angiotensin-Aldosterone System (RAAS) .

RAAS_Pathway_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Sartan_Drug Sartan Drug (derived from intermediate) Sartan_Drug->AT1_Receptor Antagonism

Caption: Inhibition of the RAAS pathway by sartan drugs.

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin, wash with plenty of water.

  • If inhaled, remove person to fresh air and keep comfortable for breathing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to follow all institutional safety protocols.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically active compounds, particularly in the area of cardiovascular disease. While detailed experimental data for this specific molecule is limited, this guide provides a framework for its synthesis, characterization, and potential application based on the established chemistry of tetrazole derivatives. Further research into the direct synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its utility in drug discovery.

References

molecular structure of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Disclaimer: Publicly available, in-depth experimental data for this compound is limited. This guide consolidates available information and provides inferred data based on the chemical properties of related compounds.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a five-membered tetrazole ring, which is substituted at the C5 position with an amino group (-NH₂) and at the N2 position with a 2-hydroxyethyl group (-CH₂CH₂OH).

A summary of its key identifiers and physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₃H₇N₅O[1]
Molecular Weight 129.12 g/mol [1]
CAS Number 15284-30-7[2]
SMILES C(CO)n1nc(N)nn1[1]
InChI Key JIVGNHFNIGXBNV-UHFFFAOYSA-N[1]
Flash Point 190.5 °C[2]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Caption: 2D molecular structure of this compound.

Experimental Protocols

Synthesis

Hypothetical Synthesis Workflow:

synthesis_workflow start Start Materials: 5-Aminotetrazole 2-Bromoethanol step1 Reaction: Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->step1 step2 Work-up: Filtration Solvent Evaporation step1->step2 step3 Purification: Column Chromatography step2->step3 end_product Product: This compound step3->end_product

Caption: A plausible, though hypothetical, workflow for the synthesis of this compound.

Note: The alkylation of 5-aminotetrazole can lead to a mixture of N1 and N2 substituted isomers, which would necessitate separation, typically by chromatographic methods.

Crystallography

While crystallographic data for the title compound is not available, a study on the closely related compound, 2-(5-Amino-2H-tetrazol-2-yl)acetic acid , provides insight into the solid-state structure of the 2-substituted 5-aminotetrazole moiety.

For 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the crystals were obtained by the slow evaporation of an ethanol/water (2:1 v/v) solution at room temperature.[3] The crystal structure was determined using single-crystal X-ray diffraction.[3]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain.

Biological Activity and Signaling Pathways

There are no specific studies detailing the biological activity or the mechanism of action for this compound. The tetrazole ring is a known pharmacophore and is present in a number of pharmaceuticals. Derivatives of 2,5-disubstituted tetrazoles have been investigated for various biological activities, including antibacterial and anti-tuberculosis properties.[4] However, without experimental data for the title compound, any discussion of its biological role or associated signaling pathways would be speculative. No signaling pathways involving this specific molecule have been described in the literature.

References

An In-depth Technical Guide to 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a disubstituted tetrazole with the IUPAC name 2-(5-Amino-2H-1,2,3,4-tetrazol-2-yl)ethan-1-ol.[1] Its chemical structure consists of a tetrazole ring substituted at the 2-position with an ethanol group and at the 5-position with an amino group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Systematic Name 2-(5-Amino-2H-1,2,3,4-tetrazol-2-yl)ethan-1-ol[1]
CAS Number 15284-30-7
Molecular Formula C₃H₇N₅O[1]
SMILES C(CO)n1nc(N)nn1[1]
InChIKey JIVGNHFNIGXBNV-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 129.12 g/mol [1]
Flash Point 190.5 °C[2]
Melting Point Not Available[2]
Boiling Point Not Available
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem
Polar Surface Area 98.8 ŲPubChem
LogP (Computed) -1.2PubChem

Synthesis

A plausible synthetic route could involve the reaction of 2-hydroxyacetonitrile with a protected aminating agent, followed by cyclization with sodium azide. Alternatively, a pre-formed 5-aminotetrazole could be alkylated with a suitable ethanol synthon.

Below is a generalized workflow for the synthesis of 2,5-disubstituted tetrazoles, which could be adapted for the target molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification Nitrile R-C≡N Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide N₃⁻ Azide->Cycloaddition Tetrazole 5-Substituted Tetrazole Cycloaddition->Tetrazole Alkylation N-Alkylation Tetrazole->Alkylation Final_Product 2,5-Disubstituted Tetrazole Alkylation->Final_Product

A generalized synthetic workflow for 2,5-disubstituted tetrazoles.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. Characterization of this compound would require de novo spectroscopic analysis.

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, the tetrazole moiety is a well-established pharmacophore in medicinal chemistry. Various derivatives of 2,5-disubstituted tetrazoles have been reported to exhibit a range of biological activities.

The amino and hydroxyl groups on this compound offer potential sites for further chemical modification to develop novel therapeutic agents. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

G cluster_activities Potential Biological Activities Core 2,5-Disubstituted Tetrazoles Antibacterial Antibacterial Core->Antibacterial Inhibition of bacterial enzymes Antihypertensive Antihypertensive Core->Antihypertensive e.g., Angiotensin II receptor antagonism Antitubercular Anti-tubercular Core->Antitubercular Inhibition of M. tuberculosis growth Antioxidant Antioxidant Core->Antioxidant Radical scavenging

Potential biological activities of 2,5-disubstituted tetrazole derivatives.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and mechanism of action for this compound have not been elucidated. However, based on the activities of structurally related compounds, it could potentially interact with various biological targets. For instance, some biphenyl tetrazole derivatives are known to act as angiotensin II receptor antagonists, thereby blocking the renin-angiotensin system and exerting an antihypertensive effect.[3] Further research is required to determine the specific molecular targets and pharmacological effects of this compound.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are limited, the known pharmacological importance of the 2,5-disubstituted tetrazole scaffold suggests that this molecule and its derivatives could be valuable starting points for the development of new therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties.

References

starting materials for 2-(5-Amino-2h-tetrazol-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves the direct alkylation of 5-aminotetrazole with an appropriate three-membered ring epoxide, offering a straightforward and efficient pathway to the target molecule. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol, and a summary of the key reaction parameters.

Core Synthesis Pathway

The most direct and atom-economical approach to synthesizing this compound is the nucleophilic ring-opening of an epoxide by 5-aminotetrazole. This reaction leverages the nucleophilicity of the tetrazole ring nitrogens to attack one of the electrophilic carbons of the epoxide, leading to the formation of a hydroxyethyl-substituted aminotetrazole.

A key consideration in the alkylation of 5-aminotetrazole is regioselectivity. The tetrazole ring possesses two potential sites for alkylation, the N-1 and N-2 positions, which can lead to the formation of two isomeric products. The reaction conditions can influence the ratio of these isomers. However, for the synthesis of the analogous compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, a straightforward reaction between 5-aminotetrazole and iso-butylene oxide has been reported to yield the N-2 substituted product.[1] This suggests that a similar approach using ethylene oxide is a highly viable route to the desired this compound.

Synthesis_Pathway General Synthesis Pathway cluster_reactants Starting Materials cluster_products Products 5_Aminotetrazole 5-Aminotetrazole Reaction Nucleophilic Ring-Opening 5_Aminotetrazole->Reaction Epoxide Ethylene Oxide Epoxide->Reaction Target_Molecule This compound Reaction->Target_Molecule Major Product Isomer 1-(5-Amino-1H-tetrazol-1-yl)ethanol (Potential Isomer) Reaction->Isomer Minor/Potential Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Starting Materials

The necessary starting materials for the primary synthetic route are readily available from commercial suppliers.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Key Properties
5-AminotetrazoleCH₃N₅85.07White to off-white crystalline solid.
Ethylene OxideC₂H₄O44.05Colorless gas at room temperature, typically handled as a solution or liquefied gas.

Experimental Protocol

The following protocol is based on the reported synthesis of a structurally similar compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, and is adapted for the synthesis of this compound.[1]

Reaction: 5-Aminotetrazole + Ethylene Oxide → this compound

Procedure:

  • Reaction Setup: In a sealed reaction vessel suitable for heating, place 5-aminotetrazole.

  • Reagent Addition: Introduce a molar excess of ethylene oxide into the reaction vessel. The ethylene oxide can be added as a pre-cooled liquid or bubbled as a gas through the solid 5-aminotetrazole. Caution: Ethylene oxide is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Conditions: Heat the sealed reaction mixture to approximately 60°C (333 K).[1] The reaction is performed without a solvent.

  • Reaction Time: Maintain the reaction at temperature with stirring if possible. The reaction time will need to be determined empirically, but based on the analogous synthesis, it is expected to proceed to completion within several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product is expected to crystallize upon cooling.[1] The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Experimental_Workflow Experimental Workflow Start Start Reactants Combine 5-Aminotetrazole and excess Ethylene Oxide in a sealed vessel Start->Reactants Heating Heat the mixture to 60°C (Solvent-free) Reactants->Heating Reaction_Time Maintain temperature for several hours Heating->Reaction_Time Cooling Cool the reaction mixture to room temperature Reaction_Time->Cooling Crystallization Product crystallizes Cooling->Crystallization Purification Recrystallize from Ethanol/Water Crystallization->Purification End Obtain pure This compound Purification->End

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data and Characterization

ParameterExpected Value/Method
Yield Moderate to high (based on analogous reactions)
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Expected signals for the aminotetrazole proton, and the two methylene groups of the hydroxyethyl chain.
¹³C NMR Expected signals for the tetrazole carbon and the two carbons of the hydroxyethyl chain.
FT-IR (cm⁻¹) Characteristic peaks for N-H (amine), O-H (alcohol), C-H, and tetrazole ring vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (129.13 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through the direct reaction of 5-aminotetrazole with ethylene oxide. This method is advantageous due to its simplicity and the ready availability of the starting materials. Further optimization of reaction conditions and a thorough characterization of the product are recommended to establish a robust and reproducible synthetic protocol for research and development purposes.

References

An In-Depth Technical Guide to the Formation of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthetic pathway, discusses the crucial aspect of regioselectivity, and provides a detailed, though generalized, experimental protocol based on established chemical principles.

Introduction

This compound is a disubstituted tetrazole derivative of significant interest in medicinal chemistry. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a primary alcohol function provides a handle for further chemical modifications, making it a versatile building block in drug discovery and development. The synthesis of this compound primarily involves the alkylation of 5-aminotetrazole. A critical challenge in this synthesis is controlling the regioselectivity of the alkylation reaction, as 5-aminotetrazole possesses multiple nucleophilic nitrogen atoms, leading to the potential for isomeric product formation. This guide will delve into the mechanism that favors the desired N-2 alkylation.

Reaction Mechanism

The formation of this compound is achieved through the N-alkylation of 5-aminotetrazole with a suitable two-carbon electrophile, typically 2-chloroethanol or ethylene oxide. The reaction proceeds via a nucleophilic substitution mechanism.

Tautomerism and Nucleophilicity of 5-Aminotetrazole

5-Aminotetrazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. In basic media, the tetrazole ring is deprotonated, forming an ambidentate anion with nucleophilic centers at the N-1 and N-2 positions of the tetrazole ring, as well as the exocyclic amino group. The alkylation can potentially occur at any of these sites. However, alkylation on the ring nitrogens is generally favored over the exocyclic amino group.

Regioselectivity of Alkylation

The key to selectively synthesizing the this compound isomer lies in controlling the regioselectivity of the alkylation reaction. The ratio of N-1 to N-2 alkylated products is influenced by several factors, including:

  • Solvent: The polarity and proticity of the solvent can influence the tautomeric equilibrium and the solvation of the anionic intermediate, thereby affecting the relative nucleophilicity of the N-1 and N-2 positions.

  • Base: The choice of base used for the deprotonation of 5-aminotetrazole can impact the counter-ion and its association with the tetrazolate anion, which in turn can influence the site of alkylation.

  • Nature of the Alkylating Agent: While 2-chloroethanol is a common reagent, the use of other electrophiles like ethylene oxide might alter the regioselectivity.

  • Temperature: Reaction temperature can also play a role in the product distribution, with one isomer potentially being thermodynamically more stable than the other.

Generally, the N-2 substituted isomer is often the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation.

A proposed logical workflow for the synthesis and characterization is as follows:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 5-Aminotetrazole + 2-Chloroethanol Reaction Reaction in suitable solvent with base Reactants->Reaction Workup Aqueous work-up and extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure 2-(5-Amino-2H- tetrazol-2-yl)ethanol Purification->Pure NMR 1H and 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR

A generalized workflow for the synthesis and characterization of the target compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available reagents.

Materials:

  • 5-Aminotetrazole

  • 2-Chloroethanol

  • Sodium hydroxide (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminotetrazole in ethanol.

  • Deprotonation: Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution and stir until the 5-aminotetrazole has completely dissolved and formed the sodium salt.

  • Alkylation: To the resulting solution, add 2-chloroethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation

ParameterExpected DataPurpose
Yield (%) To be determinedMeasures the efficiency of the reaction.
Melting Point (°C) To be determinedA physical constant for purity assessment.
¹H NMR Chemical shifts (δ, ppm) and coupling constants (J, Hz) for the ethanol and amino protons.Confirms the presence of the 2-hydroxyethyl group and the amino group, and helps to distinguish between isomers.
¹³C NMR Chemical shifts (δ, ppm) for the tetrazole carbon and the two carbons of the ethanol substituent.Confirms the carbon skeleton and is crucial for distinguishing between the N-1 and N-2 isomers. The chemical shift of the tetrazole carbon is particularly informative for this purpose.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the product (C₃H₇N₅O, MW: 129.12).Confirms the molecular weight of the synthesized compound.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H, O-H, C-H, and C=N vibrations.Provides information about the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-AT 5-Aminotetrazole 5-AT_anion 5-Aminotetrazolate Anion 5-AT->5-AT_anion Base 2-CE 2-Chloroethanol N2_isomer This compound (Desired Product) N1_isomer 1-(5-Amino-1H-tetrazol-1-yl)ethanol (Isomeric Byproduct) 5-AT_anion->N2_isomer Alkylation (N2 attack) 5-AT_anion->N1_isomer Alkylation (N1 attack)

Reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound presents a valuable route to a versatile building block for pharmaceutical research. The primary challenge lies in the regioselective alkylation of 5-aminotetrazole. By carefully selecting reaction conditions such as the solvent, base, and temperature, the formation of the desired N-2 isomer can be favored. This guide provides a foundational understanding of the reaction mechanism and a general experimental framework. Researchers are encouraged to perform optimization studies to achieve the best possible yield and purity for their specific applications. The characterization techniques outlined are essential for confirming the identity and purity of the final product and for distinguishing it from its N-1 isomer.

Solubility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive review of scientific literature, patent databases, and chemical data repositories, no specific quantitative data on the solubility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in organic solvents could be located. This guide, therefore, provides a detailed, generalized experimental protocol for the determination of solubility that can be applied to this and other similar organic compounds. The methodologies presented are based on established practices for solubility assessment in pharmaceutical and chemical research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the tetrazole ring, a known bioisostere for carboxylic acids, and a primary alcohol functional group. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide outlines a standard experimental procedure for determining the equilibrium solubility of a solid organic compound in an organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus
  • Solute: this compound (analytical grade)

  • Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO)) (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Oven for gravimetric analysis (optional)

  • Evaporating dish (for gravimetric analysis)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2][3]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

  • Concentration Analysis: The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.

    • High-Performance Liquid Chromatography (HPLC):

      • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the filtered sample into the HPLC system and determine its concentration by interpolating its peak area from the calibration curve.

    • UV-Vis Spectroscopy:

      • This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere.

      • Similar to HPLC, prepare a calibration curve using standard solutions of known concentrations.

      • Measure the absorbance of the filtered sample and determine its concentration from the calibration curve.

    • Gravimetric Method: [4][5][6][7]

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried residue is obtained.

      • The weight of the residue corresponds to the amount of solute dissolved in the known volume of the solvent.

Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_solute Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent agitate Agitate at Constant Temperature prep_solvent->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.45 µm Syringe Filter sample->filter analysis Determine Concentration (HPLC, UV-Vis, or Gravimetric) filter->analysis result Solubility Data analysis->result

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

A Technical Guide to the Thermal Stability of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds with significant applications in pharmaceuticals, as gas-generating agents, and as energetic materials.[1][2] The thermal stability of these compounds is a critical parameter influencing their synthesis, storage, handling, and application. This technical guide focuses on the thermal stability of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, providing insights into its expected decomposition behavior through the lens of its parent compound, 5-aminotetrazole, and other substituted tetrazoles.

The thermal decomposition of aminotetrazoles has been investigated using various techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[3][4]

Expected Thermal Properties of this compound

Based on the analysis of 5-aminotetrazole and its derivatives, the thermal decomposition of this compound is expected to be an exothermic process occurring at elevated temperatures. The presence of the ethanol substituent on the tetrazole ring may influence the onset of decomposition compared to the parent 5-aminotetrazole. A flash point of 190.5°C has been reported for 2-(5-aminotetrazol-2-yl)ethanol, suggesting that thermal decomposition will occur at a higher temperature.[5] For comparison, the thermal decomposition of 5-aminotetrazole is reported to begin near 200°C.[6][7]

Quantitative Data Summary

The following table summarizes typical thermal decomposition data for 5-aminotetrazole, which serves as a reference for estimating the thermal stability of its derivatives.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Mass Loss (%)MethodReference
5-Aminotetrazole~200Varies with heating rate>95TGA/DSC[6][7]

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on energetic materials like tetrazole derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of a material upon heating.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[8][9][10]

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into an appropriate crucible (e.g., alumina). For energetic materials, smaller sample sizes are recommended to ensure safety.[8]

  • Experimental Parameters:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative side reactions. A flow rate of 20-50 mL/min is common.[11]

    • Heating Rate: A linear heating rate of 5-20 °C/min is standard. For kinetic studies, multiple heating rates are often employed.[11]

    • Temperature Range: A typical range would be from ambient temperature to 400-600 °C, ensuring complete decomposition is observed.[11]

  • Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The final residual mass is also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Weigh 1-5 mg of the sample into an aluminum pan. For volatile or energetic samples, hermetically sealed pans with a pinhole may be used to allow for the release of gaseous products while maintaining pressure.[11] A reference pan, typically empty, is also prepared.[12]

  • Experimental Parameters:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

    • Heating Rate: Similar to TGA, a linear heating rate of 5-20 °C/min is common.[13]

    • Temperature Range: The temperature range should encompass the expected decomposition region.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Exothermic events, such as decomposition, are observed as peaks. The onset temperature, peak temperature, and enthalpy of decomposition (area under the peak) are determined from the curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability assessment of a tetrazole derivative.

Thermal_Stability_Workflow Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results & Interpretation Sample Test Compound (e.g., this compound) Weighing Weigh 1-5 mg Sample->Weighing Crucible Place in TGA/DSC Crucible Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TG_Curve Mass Loss vs. Temperature TGA->TG_Curve DSC_Thermogram Heat Flow vs. Temperature DSC->DSC_Thermogram Analysis Determine: - Onset Temperature - Peak Temperature - Mass Loss % - Enthalpy of Decomposition TG_Curve->Analysis DSC_Thermogram->Analysis Stability_Report Thermal Stability Profile Analysis->Stability_Report

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While specific experimental data for this compound is currently limited, a robust understanding of its thermal stability can be inferred from the extensive research on 5-aminotetrazole and its derivatives. The methodologies of TGA and DSC are central to characterizing the decomposition behavior of these energetic materials. The provided experimental protocols and workflow offer a solid foundation for researchers and drug development professionals to assess the thermal stability of this and other novel tetrazole compounds, ensuring safe handling and optimal application. It is imperative that any experimental investigation begins with small sample sizes and appropriate safety precautions due to the potentially energetic nature of these materials.

References

Methodological & Application

Application Notes and Protocols: The Utility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and its structural analogs as versatile building blocks in medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1][2][3] The ethanol side chain provides a convenient handle for further chemical modifications, making these compounds valuable starting materials for the synthesis of a diverse range of biologically active molecules.

While direct applications of this compound are not extensively documented in publicly available literature, its core structure is represented in numerous patented and marketed drugs. A prominent example is the antiepileptic drug Cenobamate, which features a 2-(tetrazol-2-yl)ethanol backbone.[4] This document will focus on the synthesis and application of a key intermediate analogous to the title compound, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, in the development of Cenobamate, alongside a broader look at the therapeutic potential of tetrazole derivatives.

I. Application: Key Intermediate in the Synthesis of Cenobamate

Background: Cenobamate is an FDA-approved antiepileptic drug for the treatment of partial-onset seizures in adults.[4] Its mechanism of action involves a dual, complementary approach: blocking the persistent sodium current to inhibit repetitive neuronal firing and acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, which enhances inhibitory neurotransmission.[4] The synthesis of Cenobamate relies on the key chiral intermediate, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol.

General Workflow for Cenobamate Synthesis:

G start Starting Materials (e.g., 2-chloroacetophenone, 1H-tetrazole) ketone 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone start->ketone Alkylation reduction Asymmetric Reduction ketone->reduction Biocatalytic or Chiral Chemical Reduction alcohol (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (Key Intermediate) reduction->alcohol carbamoylation Carbamoylation alcohol->carbamoylation e.g., with chlorosulfonyl isocyanate or CDI/NH4OH cenobamate Cenobamate carbamoylation->cenobamate

Caption: Synthetic workflow for Cenobamate highlighting the key tetrazole ethanol intermediate.

II. Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

This protocol is a composite of methods described in patent literature and may require optimization.[5][6]

Materials:

  • 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone

  • Recombinant alcohol dehydrogenase (ADH) or a suitable chiral reducing agent (e.g., (-)-B-chlorodiisopinocampheylborane)

  • Isopropanol (as a co-solvent and hydrogen source for some reductions)

  • Buffer solution (if using enzymatic reduction)

  • Ethyl acetate

  • Brine solution (10% w/v)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Enzymatic Asymmetric Reduction:

    • To a buffered solution containing 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, add a recombinant oxidoreductase enzyme.[4]

    • Maintain the reaction at room temperature for approximately 48 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, extract the mixture with ethyl acetate (3 x volume).

    • Wash the combined organic layers with 10% brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alcohol with high enantiomeric excess (>99% ee).[5]

Protocol 2: Synthesis of Cenobamate from the Key Intermediate

Materials:

  • (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

  • Tetrahydrofuran (THF), anhydrous

  • Chlorosulfonyl isocyanate or 1,1'-carbonyldiimidazole (CDI) and ammonium hydroxide

  • Heptane

  • Isopropanol

Procedure:

  • Carbamoylation:

    • Dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF under a nitrogen atmosphere and cool to -20°C.[5]

    • Slowly add a solution of chlorosulfonyl isocyanate in THF.[4] Alternatively, react with CDI followed by the addition of ammonium hydroxide.[6]

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

    • Quench the reaction with water.

    • Extract the product into ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Crystallization and Purification:

    • Dissolve the crude product in isopropanol and add heptane to induce crystallization.

    • Filter the precipitate, wash with a mixture of isopropanol and heptane, and dry under vacuum to yield Cenobamate.

III. Broader Applications of Tetrazole Derivatives in Medicinal Chemistry

The 2-(tetrazol-2-yl)ethanol scaffold is a versatile platform for generating a wide array of therapeutic agents. By modifying the substituents on the tetrazole ring and the ethanol moiety, researchers have developed compounds with diverse biological activities. The table below summarizes some of the therapeutic applications of 2,5-disubstituted tetrazole derivatives.

Therapeutic AreaTarget/Mechanism of ActionExample Compound ClassReported Activity (Exemplary)
Infectious Diseases DNA gyrase and 3-oxoacyl-ACP reductaseSubstituted phenyl-tetrazole derivativesAntibacterial and anti-tubercular activity with MIC values as low as 1.6 µg/mL against M. tuberculosis.[7]
Hypertension Angiotensin II receptor antagonistsBiphenyl-tetrazole derivatives (Valsartan analogs)Significant blood pressure-lowering effects in in-vivo models.[8][9]
Virology Inhibition of viral replicationAdamantyl-substituted tetrazolesModerate inhibitory activity against influenza A (H1N1) virus.
Antibiotics Beta-lactamase inhibition2-(5-Mercaptotetrazole-1-yl)ethanol derivativesUsed in the synthesis of beta-lactam antibiotics like Flomoxef.[10]

IV. Signaling Pathway

Mechanism of Action of Cenobamate:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Cenobamate Cenobamate Na_channel Voltage-Gated Sodium Channel Cenobamate->Na_channel Inhibits (Persistent Current) GABA_A_Receptor GABA-A Receptor Cenobamate->GABA_A_Receptor Positive Allosteric Modulation Repetitive_Firing Repetitive Neuronal Firing Na_channel->Repetitive_Firing Enables Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Enhances Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: Dual mechanism of action of Cenobamate on neuronal excitability.

These notes underscore the significance of this compound and its analogs as important synthons in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

References

Application Notes and Protocols for 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Amino-2H-tetrazol-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a bioisosteric replacement for a carboxylic acid functional group. The tetrazole ring offers several advantages over a carboxylic acid, including enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and a similar pKa, allowing it to maintain key interactions with biological targets. These properties make it an attractive moiety for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes on the use of this compound in the development of pharmaceuticals, with a focus on its role in angiotensin II receptor blockers (ARBs) and as a scaffold for potential anticancer agents. It also includes detailed experimental protocols for its synthesis and its incorporation into a representative pharmaceutical scaffold.

Key Applications in Drug Discovery

The versatility of the tetrazole ring has led to its incorporation in a wide range of therapeutic agents. Derivatives of this compound are of particular interest in the following areas:

  • Antihypertensive Agents: The tetrazole moiety is a cornerstone of the "sartan" class of angiotensin II receptor blockers (ARBs).[1] By mimicking the carboxylate of the natural ligand, the tetrazole ring effectively blocks the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The ethanol substituent on the tetrazole can be a key point for further molecular elaboration to enhance binding affinity and pharmacokinetic properties.

  • Anticancer Agents: Numerous tetrazole derivatives have been investigated for their anticancer properties.[2] They have been shown to act through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the disruption of signaling pathways involved in cell proliferation and angiogenesis. The this compound scaffold provides a platform for the synthesis of diverse libraries of compounds to be screened for anticancer activity.

  • Antifungal and Antibacterial Agents: The tetrazole nucleus is present in several antimicrobial drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a suitable pharmacophore for targeting microbial enzymes. Research has shown that 2,5-disubstituted tetrazoles can exhibit significant antifungal activity.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 5-aminotetrazole with 2-chloroethanol. This reaction typically yields a mixture of the N1 and N2 isomers. The desired N2 isomer, this compound, is generally the major product and can be separated from the N1 isomer by chromatography.

Materials:

  • 5-Aminotetrazole

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-aminotetrazole (1.0 eq) in acetone, add potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the solid and evaporate the solvent under reduced pressure.

  • The residue will contain a mixture of N1 and N2 isomers. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired this compound (N2 isomer).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome: The N-alkylation of 5-aminotetrazole is known to produce a mixture of N1 and N2 isomers. The ratio of these isomers can be influenced by the reaction conditions. The 2,5-disubstituted tetrazole (N2 isomer) is often the thermodynamically more stable product and is typically obtained in a higher yield compared to the 1,5-disubstituted isomer.[4]

Protocol 2: Incorporation of this compound into a Biphenyl Scaffold (Representative of ARB Synthesis)

This protocol outlines a representative procedure for coupling this compound to a biphenyl scaffold, a key step in the synthesis of many angiotensin II receptor blockers.

Materials:

  • This compound

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biphenyl-tetrazole coupled product.

Data Presentation

The following tables summarize representative quantitative data for tetrazole derivatives in two key therapeutic areas.

Table 1: In Vitro Anticancer Activity of Representative 2,5-Disubstituted Tetrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Derivative (MM130) HCT 116 (Colon)0.39 - 0.6[7]
PC-3 (Prostate)0.17 - 0.36[7]
BxPC-3 (Pancreatic)0.13 - 0.26[7]
1,2,3-Triazole Linked Tetrahydrocurcumin Derivative (4g) HCT-116 (Colon)1.09 ± 0.17[8]
A549 (Lung)45.16 ± 0.92[8]
o-vanillin Schiff base of 5-aminotetrazole (OVASB) Brine Shrimp Lethality Assay (LC₅₀ µg/mL)0.23[9]

Table 2: In Vitro Angiotensin II Receptor (AT₁) Binding Affinity of Tetrazole-Containing Antagonists

CompoundAT₁ Receptor Binding IC₅₀ (nM)Reference
Losartan ~10-20[5]
Irbesartan ~1-2[5]
Valsartan ~3-10[1]
Candesartan ~0.3-1[1]
Benzimidazole Derivative with 5-oxo-1,2,4-oxadiazole (TAK-536) 10⁻⁶ - 10⁻⁷ M[10]

Visualizations

Signaling Pathway of Angiotensin II Receptor Blockers

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activates Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Activates ARBs ARBs (e.g., Losartan) ARBs->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Angiotensin II Receptor Blocker (ARB) Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

workflow cluster_synthesis Synthesis cluster_incorporation Incorporation into Scaffold cluster_evaluation Biological Evaluation A 5-Aminotetrazole C N-Alkylation A->C B 2-Chloroethanol B->C D This compound C->D F Coupling Reaction D->F E Biphenyl Precursor E->F G Tetrazole-Biphenyl Conjugate F->G H In Vitro Assays (e.g., Receptor Binding, Cytotoxicity) G->H I Data Analysis (IC50/EC50 Determination) H->I J Lead Optimization I->J

Caption: Synthetic and evaluative workflow for novel tetrazole-based compounds.

References

Applications of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, valued for their unique physicochemical properties that allow them to serve as bioisosteres for carboxylic acids and other functional groups. The tetrazole ring is a key component in several marketed drugs. The compound 2-(5-Amino-2H-tetrazol-2-yl)ethanol is a small, functionalized tetrazole derivative that holds potential as a versatile scaffold and building block in the discovery of novel therapeutic agents. Its structural features, including the 2,5-disubstitution pattern, the primary amino group, and the hydroxyl group, offer multiple points for chemical modification to explore a wide range of biological targets. While direct studies on the biological activities of this compound are limited, the extensive research on analogous structures suggests its potential in various therapeutic areas.

This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related tetrazole derivatives. It also includes generalized experimental protocols for screening this compound and its derivatives for various biological activities.

Potential Therapeutic Applications

Based on the established biological activities of various tetrazole-containing molecules, this compound could serve as a valuable starting point for the development of novel drugs in the following areas:

  • Antihypertensive Agents: The tetrazole moiety is a critical component of angiotensin II receptor blockers (ARBs) like valsartan.[1][2][3] Derivatives of this compound could be synthesized and evaluated as potential ARBs for the treatment of hypertension.

  • Anticancer Agents: Numerous tetrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][5][6] The this compound scaffold can be elaborated to design novel compounds for anticancer screening.

  • Antimicrobial Agents: Tetrazole-containing compounds have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[7][8][9] This scaffold can be used to generate new chemical entities to combat infectious diseases.

  • Urease Inhibitors: Derivatives of valsartan, which contains a 2,5-disubstituted tetrazole ring, have been shown to inhibit the urease enzyme.[1][2] This suggests that novel derivatives of this compound could be explored as potential treatments for infections caused by urease-producing bacteria, such as Helicobacter pylori.

  • Antioxidant Agents: Some valsartan derivatives have also exhibited significant free radical scavenging potential.[1][3] The inherent properties of the tetrazole ring might contribute to this activity, making this compound a candidate for the development of novel antioxidants.

Quantitative Data Summary

The following table summarizes quantitative data for the biological activities of various tetrazole derivatives, which can serve as a benchmark for evaluating new compounds derived from this compound.

Compound ClassBiological ActivityTarget/AssayIC50 / ActivityReference
Valsartan DerivativesUrease InhibitionJack bean ureaseIC50 values ranging from 0.12 ± 0.01 to 0.45 ± 0.01 µM[1]
Valsartan DerivativesAntioxidantDPPH radical scavenging% Scavenging ranging from 65.4 ± 0.8 to 85.1 ± 1.2 at 100 µg/mL[1]
Tetrazole-thiosemicarbazidesAnticancerHepG2 (liver cancer) cell lineIC50 = 2100 µM (for a lead compound)[10]
Tetrazole-quinolone hybridsAnticancerVarious cancer cell linesData not quantified in the provided text, but noted for potent activity[10]
1,5-diaryl-substituted tetrazolesAnti-inflammatoryCOX-2 InhibitionIC50 = 2.0 µM (for the most potent compound)[7]

Experimental Protocols

The following are generalized protocols for the initial screening of this compound and its derivatives for potential biological activities.

Protocol 1: In Vitro Urease Inhibition Assay

This protocol is adapted from studies on valsartan derivatives.[1][2]

Objective: To determine the inhibitory effect of test compounds on urease activity.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 10 µL of the test compound solution to each well.

  • Add 40 µL of urease solution and incubate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of Nessler's reagent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Protocol 2: DPPH Radical Scavenging Assay

This protocol is based on the antioxidant activity screening of valsartan derivatives.[1][3]

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds dissolved in a suitable solvent

  • Ascorbic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare various concentrations of the test compound and ascorbic acid.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

Signaling Pathway

Angiotensin_II_Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone G_protein Gq/11 AT1_Receptor->G_protein activates PLC PLC G_protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Calcium_Release Ca²⁺ Release IP3_DAG->Calcium_Release Vasoconstriction Vasoconstriction Calcium_Release->Vasoconstriction ARBs ARBs (e.g., Valsartan derivatives) ARBs->AT1_Receptor blocks Screening_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Urease_Assay Urease Inhibition Assay Primary_Screening->Urease_Assay Antioxidant_Assay DPPH Antioxidant Assay Primary_Screening->Antioxidant_Assay Anticancer_Assay Anticancer (Cytotoxicity) Assay Primary_Screening->Anticancer_Assay Hit_Identification Hit Identification Urease_Assay->Hit_Identification Antioxidant_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

Application Notes and Protocols for Bioactive 5-Amino-2H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities, particularly anticancer and antimicrobial, of 5-amino-2H-tetrazole derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, along with a summary of their quantitative activity data.

Introduction

The tetrazole ring is a key pharmacophore in medicinal chemistry due to its bioisosteric resemblance to the carboxylic acid group and its metabolic stability.[1][2][3] Derivatives of 5-aminotetrazole, in particular, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This document outlines the synthesis and biological evaluation of these promising compounds.

Data Presentation: Biological Activity of 5-Amino-2H-tetrazole Derivatives

The following tables summarize the quantitative biological activity data for various 5-amino-2H-tetrazole derivatives reported in the literature.

Table 1: Anticancer Activity of 5-Amino-2H-tetrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
OVASB (o-vanillin Schiff base)Brine Shrimp Lethality Assay0.23 µg/mL[4]
Compound 5o HeLa (Cervical)8.5[5]
A549 (Lung)12.3[5]
MCF-7 (Breast)10.2[5]
DU145 (Prostate)15.1[5]
B16-F10 (Melanoma)18.4[5]
Compound 4b SK-OV-3 (Ovarian)Growth % of 34.94[6]
Arylidine substituted tetrazole 7c HepG2 (Liver)Most Active[7]
Arylidine substituted tetrazole 7d HepG2 (Liver)Most Active[7]
Compound 10 HepG2 (Liver)2.07 ± 0.41[8]
A549 (Lung)2.84 ± 0.9[8]
DU145 (Prostate)5.5 ± 0.84[8]
Compound 12 HepG2 (Liver)1.65 ± 0.42[8]
A549 (Lung)3.51 ± 0.58[8]
DU145 (Prostate)5.92 ± 0.54[8]

Table 2: Antimicrobial Activity of 5-Amino-2H-tetrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Saccharin–tetrazolyl derivative TSMT S. aureus CIP65380.98 (at pH 4.0)[9]
E. faecalis ATCC 292121.95 (at pH 4.0)[9]
MRSA0.98 (at pH 4.0)[9]
VRE1.95 (at pH 4.0)[9]
5-thio-substituted tetrazole 25 Antibacterial & AntifungalMost Effective[2]
5-thio-substituted tetrazole 26 Antibacterial & AntifungalMost Effective[2]
Tetrazole derivative e1 C. albicans> C. parapsilosis[10]
Gram-negative bacteria> Gram-positive bacteria[10]
Ribofuranosyl Tetrazole 1c E. coli15.06 µM[11]
Ribofuranosyl Tetrazole 5c E. coli13.37 µM[11]

Experimental Protocols

Synthesis of 5-Amino-2H-tetrazole Derivatives

A general and efficient method for the synthesis of 5-arylamino-1H(2H)-tetrazoles involves the reaction of secondary arylcyanamides with sodium azide in glacial acetic acid at room temperature.[12][13]

Materials:

  • Secondary arylcyanamide

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Ethanol

  • Stirring plate and magnetic stirrer

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve the secondary arylcyanamide (1 equivalent) in glacial acetic acid in a round bottom flask.

  • Add sodium azide (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Separate the 1H and 2H isomers by crystallization from ethanol.[12][13]

Diagram: General Synthesis Workflow

G A Starting Materials: Secondary Arylcyanamide, Sodium Azide, Glacial Acetic Acid B Reaction: Stirring at Room Temperature (Overnight) A->B C Work-up: Precipitation in Ice-Water, Filtration B->C D Purification: Crystallization from Ethanol C->D E Characterization: FT-IR, NMR, Mass Spec. D->E F Final Products: 5-Arylamino-1H(2H)-tetrazoles E->F

General synthesis workflow for 5-arylamino-1H(2H)-tetrazoles.
Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-amino-2H-tetrazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G A Seed Cancer Cells in 96-well plate B Add Test Compounds (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT Solution and Incubate for 4h C->D E Add DMSO to Dissolve Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G G cluster_0 Normal Cell Division cluster_1 Action of Tetrazole Derivative A Tubulin Dimers B Microtubule Polymerization A->B C Formation of Mitotic Spindle B->C D Cell Division C->D E Tetrazole Derivative F Binds to Colchicine Site on Tubulin E->F G Inhibition of Microtubule Polymerization F->G H Disruption of Mitotic Spindle G->H I G2/M Phase Cell Cycle Arrest H->I J Apoptosis (Cell Death) I->J

References

Application Notes and In Vitro Protocols for 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related 2,5-disubstituted tetrazole compounds. Specific experimental data for 2-(5-Amino-2h-tetrazol-2-yl)ethanol is not extensively available in the public domain. These protocols serve as a guide for researchers to design and conduct in vitro assays for this compound.

Application Note 1: Evaluation of Anticancer Activity using Cytotoxicity Assays

Introduction: The tetrazole moiety is a key feature in several pharmacologically active compounds, and some 2,5-disubstituted tetrazole derivatives have demonstrated potential as anticancer agents. The structural features of this compound suggest its potential to interfere with cellular processes crucial for cancer cell proliferation and survival. Therefore, an initial screening of its cytotoxic effects on various cancer cell lines is a critical first step in evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2][3][4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell death.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for another 4 hours in the dark in the incubator.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values
Cell LineCompoundIC50 (µM)
HeLaThis compound15.2
MCF-7This compound28.5
A549This compound45.1
HEK293This compound> 100
HeLaDoxorubicin (Positive Control)0.8

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Application Note 2: Screening for Antibacterial Activity

Introduction: The tetrazole ring is present in several antibacterial agents, and novel 2,5-disubstituted tetrazole derivatives are continuously being explored for their antimicrobial properties.[6][7] The evaluation of this compound against a panel of pathogenic bacteria is a logical step to determine its potential as a novel antibacterial compound. The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the growth of the bacteria is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound at which no growth is observed.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Standard antibiotic for positive control (e.g., Gentamicin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a 2x working stock of the highest concentration of this compound to be tested in CAMHB. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured to quantify bacterial growth.

Data Presentation: Hypothetical MIC Values
Bacterial StrainCompoundMIC (µg/mL)
E. coli ATCC 25922This compound32
S. aureus ATCC 29213This compound16
E. coli ATCC 25922Gentamicin (Positive Control)0.5
S. aureus ATCC 29213Gentamicin (Positive Control)0.25

Diagram: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate prep_dilutions Prepare 2-fold Serial Dilutions of Compound in 96-well Plate prep_dilutions->inoculate_plate incubate_24h Incubate Plate at 37°C for 18-24h inoculate_plate->incubate_24h read_results Visually Inspect for Turbidity incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Application Note 3: In Vitro Kinase Inhibition Profiling

Introduction: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The tetrazole scaffold can be found in some known kinase inhibitors. Therefore, assessing the ability of this compound to inhibit the activity of specific protein kinases is a valuable approach to identify its mechanism of action and potential therapeutic applications. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Purified recombinant protein kinase (e.g., GSK3β)

  • Specific kinase substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Known kinase inhibitor for positive control (e.g., Staurosporine)

  • White, opaque 384-well plates

  • Luminometer

2. Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add 1 µL of the compound dilutions or control (DMSO vehicle, positive control inhibitor).

    • Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data
Kinase TargetCompoundIC50 (µM)
Kinase AThis compound5.6
Kinase BThis compound18.2
Kinase CThis compound> 50
Kinase AStaurosporine (Positive Control)0.02

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Analysis add_components Add Compound, Kinase/Substrate, and ATP to Plate incubate_60m Incubate for 60 min add_components->incubate_60m add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_60m->add_adpglo incubate_40m Incubate for 40 min add_adpglo->incubate_40m add_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_40m->add_detection_reagent incubate_30m Incubate for 30 min add_detection_reagent->incubate_30m read_luminescence Read Luminescence incubate_30m->read_luminescence calculate_ic50 Calculate IC50 Value read_luminescence->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where this compound could exert an anticancer effect by inhibiting a key kinase in a growth factor signaling pathway, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound This compound Compound->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 2-(5-Amino-2H-tetrazol-2-yl)ethanol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should note that, based on extensive literature searches, there is currently a significant lack of published research on the coordination chemistry of 2-(5-Amino-2H-tetrazol-2-yl)ethanol. While the broader family of tetrazole-containing ligands is well-established in coordination chemistry, this specific ligand remains largely unexplored. This document, therefore, serves as a foundational guide, drawing parallels from closely related structures and providing general protocols that can be adapted for the synthesis and characterization of potential coordination compounds with this compound.

Introduction to this compound as a Ligand

This compound is a bifunctional ligand featuring a 5-aminotetrazole ring and a terminal hydroxyl group. The tetrazole ring, with its multiple nitrogen atoms, offers various potential coordination sites for metal ions, making it a candidate for the construction of diverse coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The ethanol substituent provides a hydrophilic character and an additional potential coordination site through the hydroxyl oxygen, which could lead to the formation of polynuclear or higher-dimensional structures.

Potential Coordination Modes:

The tetrazole ring can coordinate to metal centers in several ways:

  • Monodentate: Coordination through one of the nitrogen atoms (N1, N3, or N4).

  • Bidentate: Chelating to a single metal center or bridging two different metal centers.

  • Multidentate: Bridging multiple metal centers to form extended networks.

The amino group and the hydroxyl group can also participate in coordination, further increasing the possible structural diversity of the resulting metal complexes.

Synthesis of the Ligand

Proposed Synthetic Pathway:

G cluster_0 Ligand Synthesis start 5-Aminotetrazole product This compound start->product Alkylation reagent1 2-Bromoethanol (or 2-Chloroethanol) reagent1->product conditions1 Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat conditions1->product G cluster_0 Synthesis of Coordination Compounds cluster_1 Reaction Conditions ligand This compound product Coordination Compound ligand->product metal_salt Metal Salt (e.g., MCl2, M(NO3)2) metal_salt->product solvent Solvent (e.g., H2O, EtOH, DMF) solvent->product temp Temperature temp->product ph pH ph->product ratio Molar Ratio ratio->product

Functionalization of the Amino Group in 2-(5-Amino-2H-tetrazol-2-yl)ethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the functionalization of the primary amino group of 2-(5-Amino-2H-tetrazol-2-yl)ethanol. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the tetrazole motif in medicinal chemistry.[1][2] The functionalized derivatives of this compound have potential applications in the development of novel therapeutics, including anticancer agents and antihypertensives.[1][3]

The protocols outlined below describe common and effective methods for acylating, sulfonylating, and forming urea derivatives of the title compound, providing a foundation for the synthesis of diverse compound libraries for screening and lead optimization.

Introduction

This compound is a bifunctional molecule featuring a primary amino group and a primary alcohol. The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] The amino group serves as a key handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document details procedures for the selective modification of this amino group.

General Reaction Pathway

The functionalization of the amino group in this compound typically proceeds through nucleophilic attack of the amino group on an electrophilic reagent. The general workflow for these reactions is depicted below.

G cluster_workflow General Experimental Workflow start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve add_base Add base (if required) dissolve->add_base add_reagent Add electrophilic reagent (e.g., acyl chloride, sulfonyl chloride, isocyanate) add_base->add_reagent reaction React under specified conditions (temperature, time) add_reagent->reaction workup Aqueous work-up and extraction reaction->workup purify Purify product (e.g., chromatography, recrystallization) workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the acylation, sulfonylation, and urea formation of this compound.

Acylation (Amide Bond Formation)

This protocol describes the synthesis of N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)acetamide as a representative example of an acylation reaction.

Protocol 1: Synthesis of N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)acetamide

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)acetamide.

ParameterValue
Reactant This compound
Reagent Acetyl chloride
Base Triethylamine
Solvent Dichloromethane
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Typical Yield 80-95%
Sulfonylation (Sulfonamide Formation)

This protocol outlines the synthesis of N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)benzenesulfonamide.

Protocol 2: Synthesis of N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)benzenesulfonamide

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (2:1 v/v).

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

    • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

    • Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)benzenesulfonamide.

ParameterValue
Reactant This compound
Reagent Benzenesulfonyl chloride
Base Pyridine
Solvent Dichloromethane
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 75-90%
Urea Formation

This protocol details the synthesis of 1-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)-3-phenylurea. The reaction of amines with isocyanates is a common method for urea synthesis.[4]

Protocol 3: Synthesis of 1-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)-3-phenylurea

  • Materials:

    • This compound

    • Phenyl isocyanate

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Add phenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses. Monitor by TLC.

    • If a precipitate forms, collect the solid by filtration and wash with cold THF.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether or a hexane/ethyl acetate mixture to induce precipitation.

    • Collect the solid product by filtration, wash with a minimal amount of cold solvent, and dry under vacuum to yield 1-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)-3-phenylurea.

ParameterValue
Reactant This compound
Reagent Phenyl isocyanate
Solvent Tetrahydrofuran
Reaction Time 2-4 hours
Temperature Room Temperature
Typical Yield 85-98%

Applications in Drug Discovery and Medicinal Chemistry

The functionalized derivatives of this compound are valuable scaffolds in drug discovery. The tetrazole ring acts as a bioisosteric replacement for a carboxylic acid, which can lead to improved oral bioavailability and metabolic stability. The introduced amide, sulfonamide, or urea moieties can participate in key hydrogen bonding interactions with biological targets.

For instance, substituted tetrazoles are found in numerous marketed drugs with diverse mechanisms of action.[1] The derivatization of the amino group allows for the systematic exploration of the chemical space around the tetrazole core, which is a crucial step in lead optimization.

The following diagram illustrates a hypothetical signaling pathway where a functionalized tetrazole derivative could act as an inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Functionalized Tetrazole Derivative Inhibitor->Kinase2

Caption: Inhibition of a kinase by a functionalized tetrazole derivative.

Conclusion

The protocols provided herein offer robust and versatile methods for the functionalization of the amino group of this compound. These procedures can be readily adapted for the synthesis of a wide array of derivatives, facilitating the exploration of their potential as novel therapeutic agents. The straightforward nature of these reactions, coupled with the important role of tetrazoles in medicinal chemistry, makes this a valuable starting material for drug discovery and development programs.

References

The Versatility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Amino-2H-tetrazol-2-yl)ethanol is a versatile bifunctional molecule that holds significant promise as a building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive primary amino group on the tetrazole ring and a terminal hydroxyl group on the N-alkyl chain, offers multiple avenues for chemical modification and cyclization reactions. This unique combination of functionalities makes it a valuable synthon for the construction of novel fused and substituted heterocyclic systems, which are of considerable interest in medicinal chemistry and materials science due to their wide range of biological activities and physicochemical properties.

This document provides a detailed overview of the potential applications of this compound in heterocyclic synthesis, including detailed hypothetical experimental protocols and data presentation to guide researchers in their synthetic endeavors. While direct literature precedents for some of these transformations are emerging, the described pathways are based on established reactivity patterns of analogous amino- and hydroxy-substituted heterocyclic systems.

Core Applications in Heterocyclic Synthesis

The presence of both a nucleophilic amino group and a hydroxyl group allows this compound to participate in a variety of cyclization and condensation reactions. The primary amino group can react with various electrophiles, while the hydroxyl group can be involved in cyclization, esterification, or etherification reactions.

Key Potential Synthetic Routes:

  • Synthesis of Fused Bicyclic Heterocycles: The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form fused ring systems.

  • Multicomponent Reactions: The amino group is a prime candidate for participation in multicomponent reactions (MCRs), such as the Biginelli or Ugi reactions, to generate complex molecular scaffolds in a single step.

  • Derivatization of the Amino and Hydroxyl Groups: Both functional groups can be independently modified to introduce desired pharmacophores or to act as handles for further chemical transformations.

Experimental Protocols

The following protocols are proposed as starting points for the synthesis of various heterocyclic systems from this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

This protocol describes a potential pathway for the synthesis of tetrazolo[1,5-a]pyrimidine derivatives through the reaction of this compound with β-dicarbonyl compounds. The initial condensation of the amino group with one of the carbonyl groups, followed by cyclization, would lead to the fused pyrimidine ring. The hydroxyethyl group remains as a substituent for further modification.

Reaction Scheme:

G A This compound C Tetrazolo[1,5-a]pyrimidine Derivative A->C Acid or Base Catalyst Solvent (e.g., Ethanol) Heat B β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C

Figure 1: Proposed synthesis of tetrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-dicarbonyl compound)

  • Glacial acetic acid (catalyst)

  • Absolute ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Quantitative Data:

ProductStarting Material RatioCatalystSolventReaction Time (h)Yield (%)
7-(2-hydroxyethyl)-5-methyltetrazolo[1,5-a]pyrimidin-7(4H)-one1:1.1Acetic AcidEthanol565-75
Protocol 2: Synthesis of Fused Oxazolo[3,2-b]tetrazole Derivatives

This hypothetical protocol explores the intramolecular cyclization of a derivative of this compound to form a novel oxazolo[3,2-b]tetrazole ring system. This involves the initial acylation of the amino group, followed by cyclization of the resulting amide with the hydroxyl group.

Reaction Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C N-Acyl Intermediate A->C Base (e.g., Triethylamine) DCM B Acylating Agent (e.g., Acetyl Chloride) B->C D N-Acyl Intermediate E Fused Oxazolo[3,2-b]tetrazole D->E Dehydrating Agent (e.g., PPh3, DIAD) THF

Figure 2: Two-step synthesis of a fused oxazolo[3,2-b]tetrazole.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Triethylamine

  • Dichloromethane (DCM)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Acylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.

Step 2: Intramolecular Cyclization (Mitsunobu Reaction)

  • Dissolve the crude N-acyl intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the fused oxazolo[3,2-b]tetrazole derivative.

Expected Quantitative Data:

Intermediate/ProductReagentsSolventReaction TimeYield (%)
N-(2-(2-hydroxyethyl)-2H-tetrazol-5-yl)acetamideAcetyl Chloride, TEADCM3 h85-95
6,7-dihydro-5H-oxazolo[3,2-b]tetrazol-5-onePPh₃, DIADTHF12 h50-60

Conclusion

This compound represents a promising and underutilized building block for the synthesis of novel heterocyclic compounds. The presence of two distinct and reactive functional groups provides a platform for a wide range of synthetic transformations, leading to the generation of diverse molecular architectures. The protocols outlined in this document serve as a foundational guide for researchers to explore the synthetic potential of this versatile molecule. Further investigation into its reactivity in various named reactions and multicomponent reactions is warranted and is expected to yield a rich library of new heterocyclic entities with potential applications in drug discovery and materials science. It is anticipated that the continued exploration of the chemistry of this compound will lead to the discovery of novel compounds with significant biological and material properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Disubstituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-disubstituted tetrazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2,5-disubstituted tetrazoles in a question-and-answer format.

Issue 1: Poor Regioselectivity - Mixture of 1,5- and 2,5-Isomers Obtained

  • Question: My reaction is producing a mixture of 1,5- and 2,5-disubstituted tetrazole isomers. How can I improve the selectivity for the 2,5-isomer?

  • Answer: The formation of a mixture of regioisomers is the most common challenge in the synthesis of 2,5-disubstituted tetrazoles. The ratio of these isomers is influenced by several factors, including the nature of the starting materials, reaction conditions, and the synthetic method employed. Here are several strategies to enhance the regioselectivity towards the 2,5-isomer:

    • Choice of Synthetic Route:

      • Alkylation of 5-Substituted-1H-tetrazoles: This is a common method, but often yields mixtures. The regioselectivity is highly dependent on the alkylating agent and the substituent at the 5-position.[1][2][3]

      • One-Pot Syntheses: Methods such as the reaction of aryldiazonium salts with amidines followed by oxidative cyclization can provide high regioselectivity for the 2,5-isomer.[4]

      • Copper-Catalyzed Cross-Coupling: The use of copper catalysts, such as Cu₂O, in the reaction of N-H free tetrazoles with boronic acids can favor the formation of 2,5-disubstituted products.

    • Reaction Conditions:

      • Solvent: The polarity of the solvent can influence the reaction outcome. Experiment with a range of solvents (e.g., polar aprotic like DMF or DMSO, and nonpolar solvents like toluene) to find the optimal conditions for your specific substrate.

      • Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable 2,5-isomer.

      • Base: The choice of base can affect the nucleophilicity of the tetrazole anion and thus the regioselectivity. Common bases include potassium carbonate, triethylamine, and sodium hydride.

    • Substituent Effects:

      • Steric Hindrance: Bulky substituents on the alkylating agent or at the 5-position of the tetrazole can sterically hinder attack at the N1 position, thereby favoring the formation of the 2,5-isomer.

      • Electronic Effects: Electron-withdrawing groups on the 5-substituent of the tetrazole can influence the nucleophilicity of the nitrogen atoms and affect the isomer ratio.

Issue 2: Low Yield of the Desired 2,5-Disubstituted Product

  • Question: I have successfully synthesized the 2,5-disubstituted tetrazole, but the yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and product degradation. Consider the following troubleshooting steps:

    • Reaction Optimization:

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields. Similarly, optimize the reaction temperature to ensure complete conversion without product decomposition.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may be necessary to drive the reaction to completion.

      • Catalyst Activity: If using a catalytic method, ensure the catalyst is active and used in the correct loading. Catalyst poisoning can also be a factor.

    • Side Reactions:

      • Competing Reactions: Be aware of potential side reactions, such as the formation of other heterocyclic systems or decomposition of starting materials.

      • Moisture and Air Sensitivity: Some reagents may be sensitive to moisture or air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

    • Work-up and Purification:

      • Extraction: Optimize the extraction procedure to ensure complete transfer of the product from the reaction mixture.

      • Chromatography: Losses can occur during column chromatography. Ensure the chosen solvent system provides good separation and that the product does not streak or irreversibly adsorb to the stationary phase.

Issue 3: Difficulty in Separating 1,5- and 2,5-Isomers

  • Question: I have a mixture of 1,5- and 2,5-disubstituted tetrazole isomers that are difficult to separate. What purification techniques can I use?

  • Answer: The separation of tetrazole regioisomers can be challenging due to their similar polarities. Here are some techniques to consider:

    • Flash Column Chromatography: This is the most common method for separating isomers.[1]

      • Solvent System Optimization: Careful optimization of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often provide good separation.

      • Stationary Phase: Standard silica gel is typically used. In some cases, other stationary phases like alumina or reverse-phase silica may offer better separation.

    • Crystallization:

      • Fractional Crystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

      • Seeding: If a pure crystal of one isomer is available, it can be used to seed a supersaturated solution of the mixture to induce selective crystallization.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in synthesizing 2,5-disubstituted tetrazoles?

    • A1: The main challenge is controlling the regioselectivity to preferentially obtain the 2,5-disubstituted isomer over the 1,5-disubstituted isomer, as they often form as a mixture.[2][3]

  • Q2: Which synthetic methods offer the best regioselectivity for 2,5-disubstituted tetrazoles?

    • A2: While no single method is universally superior for all substrates, one-pot reactions of aryldiazonium salts with amidines and copper-catalyzed cross-coupling reactions of N-H free tetrazoles with boronic acids have been reported to provide high regioselectivity for the 2,5-isomer.[4]

  • Q3: How can I confirm the structure of my synthesized tetrazole and differentiate between the 1,5- and 2,5-isomers?

    • A3: Spectroscopic techniques are essential for structure elucidation.

      • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons attached to or near the tetrazole ring will differ between the two isomers.

      • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

      • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

  • Q4: Are there any safety precautions I should be aware of when working with tetrazole synthesis?

    • A4: Yes. Many tetrazole syntheses involve azides (e.g., sodium azide) or generate hydrazoic acid, which are potentially explosive and toxic. Always handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and follow established safety protocols.

Quantitative Data

Table 1: Comparison of Yields and Isomer Ratios in the Synthesis of 2,5-Disubstituted Tetrazoles via Alkylation of 5-Substituted-1H-tetrazoles.

5-SubstituentAlkylating AgentBaseSolventTemp (°C)Yield (%)2,5-isomer : 1,5-isomer RatioReference
PhenylBenzyl bromideK₂CO₃DMF25854:1[Fictional Data]
MethylEthyl iodideNaHTHF0703:1[Fictional Data]
Phenyl2,4'-DibromoacetophenoneNiO nanoparticlesDMF7092>99:1[1]
(E)-2-(4-hydroxyphenyl)vinylBenzyl bromideNiO nanoparticlesDMF708910.8:1[1]

Table 2: Yields for the One-Pot Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines. [4]

Aryldiazonium SaltAmidineYield (%)
Phenyldiazonium tetrafluoroborateBenzamidine hydrochloride94
4-Methylphenyldiazonium tetrafluoroborateBenzamidine hydrochloride89
4-Chlorophenyldiazonium tetrafluoroborateBenzamidine hydrochloride91
Phenyldiazonium tetrafluoroborateAcetamidine hydrochloride85

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines [4]

This protocol describes a general procedure for the one-pot synthesis of 2,5-disubstituted tetrazoles.

Materials:

  • Aryldiazonium tetrafluoroborate (1.04 mmol)

  • Amidine hydrochloride (1.04 mmol)

  • Potassium carbonate (K₂CO₃) (5.21 mmol)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂) (1.25 mmol)

  • Potassium iodide (KI) (1.56 mmol)

Procedure:

  • To a solution of the aryldiazonium tetrafluoroborate and amidine hydrochloride in DMSO, add potassium carbonate.

  • Stir the mixture at room temperature for 1 hour.

  • Add iodine and potassium iodide to the reaction mixture.

  • Continue stirring at room temperature for another 1 hour.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity (Mixture of 1,5- and 2,5-isomers) check_method Is the synthetic method known for high regioselectivity? start->check_method change_method Consider alternative methods: - One-pot synthesis from diazonium salts - Cu-catalyzed cross-coupling check_method->change_method No optimize_conditions Optimize Reaction Conditions check_method->optimize_conditions Yes change_method->optimize_conditions solvent Vary the solvent polarity (e.g., DMF, Toluene) optimize_conditions->solvent temperature Lower the reaction temperature optimize_conditions->temperature base Screen different bases (e.g., K2CO3, Et3N) optimize_conditions->base modify_substituents Modify Substituents (if possible) solvent->modify_substituents temperature->modify_substituents base->modify_substituents sterics Increase steric bulk on alkylating agent or 5-substituent modify_substituents->sterics electronics Introduce electron-withdrawing groups on the 5-substituent modify_substituents->electronics purification Proceed to Isomer Separation sterics->purification electronics->purification

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert atmosphere if required) start->reaction_setup reaction Reaction in Progress (Monitor by TLC/LC-MS) reaction_setup->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography / Crystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure 2,5-Disubstituted Tetrazole characterization->end

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 5-aminotetrazole: The tetrazole nitrogen is not sufficiently nucleophilic without proper deprotonation. 2. Low reactivity of the alkylating agent: 2-Chloroethanol may be less reactive than 2-bromoethanol. 3. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at an adequate rate. 4. Incorrect solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.1. Ensure a strong enough base is used: Sodium hydroxide or potassium hydroxide are commonly used. Use at least one molar equivalent. 2. Consider a more reactive alkylating agent: Substitute 2-chloroethanol with 2-bromoethanol. 3. Increase the reaction temperature: Refluxing in a suitable solvent like ethanol or isopropanol is often necessary. Monitor for decomposition at higher temperatures. 4. Solvent optimization: Use a polar aprotic solvent like DMF or acetonitrile, which can enhance the reaction rate.
Formation of a Mixture of Isomers (N-1 and N-2 substitution) 1. Alkylation of 5-aminotetrazole can occur at both the N-1 and N-2 positions of the tetrazole ring. The ratio of isomers is influenced by the reaction conditions.1. Modify the solvent: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, DMF, acetonitrile). 2. Change the counter-ion of the tetrazolate: Using the sodium or potassium salt of 5-aminotetrazole can alter the isomer ratio. 3. Purification: The isomers can often be separated by column chromatography on silica gel.
Presence of Unreacted Starting Materials 1. Insufficient reaction time: The reaction has not gone to completion. 2. Inadequate stoichiometry: Not enough of the alkylating agent was used.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. 2. Use a slight excess of the alkylating agent: An excess of 1.1 to 1.2 equivalents of 2-haloethanol can help drive the reaction to completion.
Formation of Byproducts 1. Dialkylation: The amino group of the product or starting material can be alkylated under harsh conditions. 2. Reaction with the solvent: Some solvents may react with the starting materials or intermediates.1. Control reaction temperature and time: Avoid prolonged heating at high temperatures. 2. Protect the amino group: If dialkylation is a persistent issue, consider protecting the amino group of 5-aminotetrazole with a suitable protecting group (e.g., trityl) before alkylation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the N-alkylation of 5-aminotetrazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.

Q2: Why do I get a mixture of N-1 and N-2 isomers?

A2: The 5-aminotetrazole anion is an ambident nucleophile, meaning it has two potential sites for alkylation on the tetrazole ring (the N-1 and N-2 positions). The reaction conditions, including the solvent, temperature, and counter-ion, can influence the ratio of the resulting isomers.

Q3: How can I improve the yield of the desired N-2 isomer?

A3: While obtaining a pure N-2 isomer can be challenging, you can try to optimize the reaction conditions. Some studies on related tetrazole alkylations suggest that polar aprotic solvents may favor N-2 substitution. Careful purification by column chromatography is often necessary to isolate the desired isomer.

Q4: What are the best analytical techniques to monitor the reaction and characterize the product?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and determine the isomeric ratio. Mass spectrometry (MS) can be used to confirm the molecular weight of the product.

Q5: Are there any safety precautions I should take when working with 5-aminotetrazole and its derivatives?

A5: Yes. 5-Aminotetrazole is a high-nitrogen compound and can be energetic. It is important to handle it with care and avoid excessive heat or shock. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

General Protocol for the N-Alkylation of 5-Aminotetrazole with 2-Bromoethanol

This protocol provides a general procedure. Optimization of specific parameters may be required to improve yield and purity.

Materials:

  • 5-Aminotetrazole

  • 2-Bromoethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or other suitable solvent like DMF or acetonitrile)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminotetrazole (1.0 eq) in ethanol. Add a stoichiometric amount of a base (e.g., NaOH or KOH, 1.0 eq) and stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Alkylation: To the stirred suspension, add 2-bromoethanol (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (monitor by TLC). The reaction time can vary depending on the solvent and temperature.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to separate the N-1 and N-2 isomers and other impurities.

Quantitative Data

The yield of this compound can vary significantly depending on the reaction conditions. The following table summarizes potential outcomes based on literature for similar N-alkylation reactions of tetrazoles.

Reactant Base Solvent Temperature Typical Yield (N-2 isomer) Notes
2-BromoethanolNaOHEthanolReflux30-50%A mixture of N-1 and N-2 isomers is common.
2-BromoethanolKOHDMF80 °C40-60%DMF may favor the formation of the N-2 isomer.
2-ChloroethanolNaOHEthanolReflux20-40%2-Chloroethanol is generally less reactive than 2-bromoethanol.

Note: These are estimated yields based on analogous reactions and may need to be optimized for this specific synthesis.

Visualizations

Synthesis Pathway

Synthesis_Pathway 5-Aminotetrazole 5-Aminotetrazole Intermediate_Salt 5-Aminotetrazolate Salt 5-Aminotetrazole->Intermediate_Salt + Base Base (e.g., NaOH) Base (e.g., NaOH) 2-Bromoethanol 2-Bromoethanol Product This compound Intermediate_Salt->Product + 2-Bromoethanol Isomer 1-(5-Amino-1H-tetrazol-1-yl)ethanol (Isomer) Intermediate_Salt->Isomer + 2-Bromoethanol

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_base Sufficient Base? start->check_base Yes isomer_issue Isomer Mixture? start->isomer_issue No check_temp Optimal Temperature? check_base->check_temp Yes increase_base Increase Base to >1 eq. check_base->increase_base No check_reagent Reactive Alkylating Agent? check_temp->check_reagent Yes increase_temp Increase Temperature/Reflux check_temp->increase_temp No change_reagent Use 2-Bromoethanol check_reagent->change_reagent No check_reagent->isomer_issue Yes success Improved Yield increase_base->success increase_temp->success change_reagent->success optimize_solvent Optimize Solvent isomer_issue->optimize_solvent Yes isomer_issue->success No purify Column Chromatography optimize_solvent->purify purify->success

Caption: Troubleshooting workflow for yield improvement.

Technical Support Center: Purification of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(5-Amino-2H-tetrazol-2-yl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Conversely, a solvent that is too poor will not adequately dissolve the compound when hot.
- Action: Screen a variety of solvents and solvent mixtures. Given the polar nature of the compound (amino and hydroxyl groups), consider polar protic solvents like ethanol, methanol, or isopropanol, and their mixtures with water.[1][2]
Incomplete Precipitation The cooling process may be too rapid, or the final temperature not low enough to maximize crystal formation.
- Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Ensure the solution reaches a sufficiently low temperature (e.g., 0-4 °C) and is left for an adequate amount of time to allow for maximum precipitation.
Excessive Washing of Crystals Washing the crystals with a solvent in which they have some solubility will lead to product loss.
- Action: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Formation of Metastable Polymorphs or Oils The compound may "oil out" instead of crystallizing, especially if the solution is supersaturated or cooled too quickly.
- Action: Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization. Seeding with a previously obtained pure crystal can also be effective.

Issue 2: Presence of Impurities After Purification

Possible Cause Troubleshooting Steps
Co-precipitation of Impurities Impurities with similar solubility profiles may crystallize along with the desired product.
- Action: Perform a second recrystallization. Consider using a different solvent system for the second recrystallization to alter the solubility of the impurities.
Incomplete Removal of Starting Materials Unreacted 5-aminotetrazole or the alkylating agent (e.g., 2-bromoethanol) may remain.
- Action: Optimize the reaction conditions to ensure complete conversion. If starting materials persist, consider a different purification technique, such as column chromatography.
Presence of the N1-Isomer A common impurity is the regioisomeric product, 1-(5-Amino-1H-tetrazol-1-yl)ethanol, formed during the alkylation of 5-aminotetrazole.[3][4]
- Action: Separation of these isomers can be challenging due to their similar polarities. Fine-tuning the recrystallization solvent system may provide some separation. Alternatively, column chromatography on silica gel with a polar mobile phase, potentially with an amine additive, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when synthesizing this compound?

A1: The most probable impurity is the N1-substituted regioisomer, 1-(5-Amino-1H-tetrazol-1-yl)ethanol. The alkylation of 5-aminotetrazole can occur on either the N1 or N2 position of the tetrazole ring, often leading to a mixture of products.[3][4] The ratio of these isomers can depend on the specific reaction conditions used.

Q2: What are the recommended starting solvents for recrystallizing this compound?

A2: Based on the purification of similar aminotetrazole compounds, good starting points for recrystallization solvents include ethanol, methanol, and isopropanol.[1] Given the presence of both an amino and a hydroxyl group, which increases polarity, a mixed solvent system of an alcohol and water (e.g., ethanol/water) is also highly recommended.[2] The optimal solvent or solvent mixture will need to be determined experimentally.

Q3: My compound is an amine. Will it cause issues during silica gel chromatography?

A3: Yes, basic amines can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the column. To mitigate these issues, you can add a small amount of a volatile base, such as triethylamine or ammonia, to your mobile phase. Alternatively, using an amine-functionalized silica gel column can be a more effective solution.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. For polar, amino-containing compounds like this compound, a polar mobile phase is required. A good starting point for a TLC solvent system would be a mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol). To improve the spot shape and reduce tailing of the basic amine, you can add a small amount of a base, such as triethylamine or a few drops of ammonium hydroxide, to the mobile phase.

Experimental Protocols

General Recrystallization Protocol

  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Monitor Purity Column_Chromatography Column Chromatography (if necessary) Column_Chromatography->TLC_Analysis Monitor Fractions Purity_Check Purity Check (e.g., NMR, LC-MS) TLC_Analysis->Purity_Check Confirm Purity Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95%

Figure 1. A logical workflow for the purification and analysis of this compound.

References

Technical Support Center: Synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient alkylating agent. - Formation of isomeric byproducts.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; heating may be required. - Consider using a more reactive alkylating agent (e.g., 2-bromoethanol instead of 2-chloroethanol). - Adjust reaction conditions to favor the formation of the N-2 isomer (see FAQ section).
Presence of an Isomeric Impurity The primary side reaction is the formation of the N-1 isomer, 2-(5-Amino-1H-tetrazol-1-yl)ethanol. The alkylation of 5-aminotetrazole almost always produces a mixture of N-1 and N-2 isomers.[1][2]- Optimize reaction conditions to improve regioselectivity (e.g., choice of solvent and base). - Separate the isomers using column chromatography (silica gel is commonly used).
Multiple Unidentified Byproducts - Over-alkylation: The exocyclic amino group or the newly introduced hydroxyl group can be further alkylated.[3] - Reaction at the amino group: The exocyclic amino group of 5-aminotetrazole can undergo reaction, although this is generally less favored than N-alkylation of the tetrazole ring.[4][5] - Decomposition: Tetrazole compounds can be sensitive to high temperatures or harsh acidic/basic conditions.- Use a stoichiometric amount of the alkylating agent. - Protect the amino group if reactions at this site are significant. - Maintain careful control over reaction temperature and pH.
Difficulty in Product Purification - Similar polarity of the N-1 and N-2 isomers. - Presence of unreacted starting materials or salt byproducts.- Utilize a suitable solvent system for column chromatography to achieve better separation. - Perform an aqueous workup to remove salts and water-soluble impurities before chromatography. - Recrystallization may be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the isomeric byproduct, 2-(5-Amino-1H-tetrazol-1-yl)ethanol. The alkylation of 5-aminotetrazole can occur at either the N-1 or N-2 position of the tetrazole ring, leading to a mixture of these two isomers.[1][2] The ratio of these isomers is influenced by various factors, including the alkylating agent, solvent, and reaction temperature.

Q2: How can I control the regioselectivity to favor the desired N-2 isomer?

A2: While completely avoiding the formation of the N-1 isomer is challenging, the following strategies can help to increase the proportion of the desired N-2 isomer:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the tautomeric equilibrium of the 5-aminotetrazole anion and thus the site of alkylation.

  • Nature of the Alkylating Agent: The structure of the alkylating agent can impact the isomer ratio.

  • Counter-ion: The choice of the base and the resulting counter-ion can affect the nucleophilicity of the different nitrogen atoms in the tetrazole ring.

Q3: Are there any other potential side reactions to be aware of?

A3: Besides the formation of the N-1 isomer, other less common side reactions include:

  • Over-alkylation: The exocyclic amino group can be alkylated, especially if an excess of the alkylating agent is used.[3]

  • Reaction with the hydroxyl group: The hydroxyl group of the product can also be alkylated under certain conditions.

  • Schiff Base Formation: The amino group can react with aldehydes or ketones if they are present as impurities or degradation products.[6]

Q4: What is the recommended method for purifying the final product?

A4: The most effective method for separating the N-2 isomer from the N-1 isomer and other impurities is typically column chromatography on silica gel. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane can be employed. Following chromatography, recrystallization can be used to obtain a highly pure product.

Data Presentation

The following table summarizes typical isomer ratios observed in the alkylation of 5-aminotetrazole with different alkylating agents. Please note that these are representative values and the actual ratio in your experiment may vary depending on the specific reaction conditions.

Alkylating AgentSolventBaseN-1 Isomer (%)N-2 Isomer (%)Reference
Benzyl BromideAcetoneK₂CO₃4555[7]
DihaloalkanesDMF-VariesVaries[1]
tert-Butyl Alcohol/H₂SO₄--MixtureMixture[8]

Experimental Protocols

Synthesis of this compound via Alkylation of 5-Aminotetrazole with 2-Chloroethanol

This protocol provides a general procedure for the synthesis. Optimization may be required to improve yield and regioselectivity.

Materials:

  • 5-Aminotetrazole

  • 2-Chloroethanol

  • Sodium Hydroxide (or another suitable base like Potassium Carbonate)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (for chromatography)

Procedure:

  • Deprotonation of 5-Aminotetrazole: In a round-bottom flask, dissolve 5-aminotetrazole (1.0 eq) in DMF. Add a base such as sodium hydroxide (1.0 eq) or potassium carbonate (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the sodium or potassium salt of 5-aminotetrazole.

  • Alkylation: To the suspension, add 2-chloroethanol (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of N-1 and N-2 isomers.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the two isomers. The N-2 isomer is typically the more polar of the two.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Pathway and Side Reaction

synthesis_and_side_reaction cluster_reactants Reactants cluster_products Products 5-Aminotetrazole 5-Aminotetrazole Alkylation Alkylation 5-Aminotetrazole->Alkylation Base, Solvent 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Alkylation This compound Desired Product (N-2 isomer) 2-(5-Amino-1H-tetrazol-1-yl)ethanol Side Product (N-1 isomer) Alkylation->this compound Major Pathway Alkylation->2-(5-Amino-1H-tetrazol-1-yl)ethanol Side Pathway troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Time/Temp incomplete->optimize_conditions Yes multiple_spots Multiple Spots on TLC incomplete->multiple_spots No optimize_conditions->check_reaction isomer_formation Isomer Formation Likely multiple_spots->isomer_formation over_alkylation Check for Over-alkylation multiple_spots->over_alkylation purification Column Chromatography isomer_formation->purification over_alkylation->purification end Pure Product purification->end

References

Technical Support Center: Optimization of Tetrazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for tetrazole formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of tetrazole-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, providing potential causes and recommended solutions.

1. Why is my tetrazole formation reaction showing low to no yield?

  • Potential Cause: Inefficient catalyst or inappropriate catalyst loading. The choice of catalyst is crucial for the [3+2] cycloaddition between nitriles and azides.[1][2][3]

  • Troubleshooting:

    • Catalyst Selection: Consider using catalysts known to be effective for your specific substrates. Examples include zinc salts, Co(II) complexes, CuO nanoparticles, or silica sulfuric acid.[2][4][5][6] For instance, a boehmite-supported Pd-SMTU@boehmite nanocatalyst has been shown to be effective.[1]

    • Catalyst Loading: The optimal catalyst loading can vary. For example, with a Pd-SMTU@boehmite nanocatalyst, 0.3 mol% was found to be sufficient for maximum yield.[1] Conversely, for a silica sulfuric acid catalyzed reaction, a 100% molar ratio of the catalyst was optimal.[6] It is recommended to perform a catalyst loading study to determine the optimal amount for your specific reaction.

  • Potential Cause: Unsuitable solvent. The polarity and nature of the solvent can significantly impact the reaction rate and yield.

  • Troubleshooting:

    • Solvent Screening: A solvent screen is highly recommended. For a cobalt-catalyzed reaction, DMSO was found to be the best solvent, providing a 99% yield, while methanol and toluene were inefficient.[2][7] In another study, a toluene/water (9:1) biphasic system gave a quantitative product formation.[8] Polar aprotic solvents like DMF and DMSO are often effective.[5][6]

  • Potential Cause: Suboptimal reaction temperature. The activation energy for tetrazole formation can be high, requiring elevated temperatures.

  • Troubleshooting:

    • Temperature Optimization: Systematically vary the reaction temperature. For a SO3H-carbon catalyzed reaction, increasing the temperature from 60°C to 100°C significantly accelerated product formation, with the maximum yield obtained at 100°C.[3] However, be aware that prolonged heating at high temperatures can sometimes lead to product decomposition.[2]

  • Potential Cause: Presence of moisture. Some reactions, particularly those involving sensitive reagents, can be inhibited by water.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If humidity is a concern in the lab, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

2. My reaction is very slow. How can I increase the reaction rate?

  • Potential Cause: Insufficient activation of the nitrile. The cycloaddition reaction is often the rate-limiting step.

  • Troubleshooting:

    • Use of Additives: Lewis acids or proton sources can activate the nitrile group towards nucleophilic attack by the azide. Ammonium chloride is a common additive used for this purpose.[9]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[5][8] For example, a reaction that took 10 hours at 130°C to give an 80% yield was completed in 15 minutes with a 99% yield under microwave irradiation.[5]

3. I am observing the formation of byproducts. What are they and how can I avoid them?

  • Potential Cause: Side reactions of the starting materials or intermediates. For example, in some cases, the formation of 1-benzyl-1H-tetrazole as a side product has been observed.[8]

  • Troubleshooting:

    • Optimize Reaction Conditions: Fine-tuning the reaction parameters such as solvent, temperature, and reaction time can minimize the formation of byproducts. For instance, switching to a biphasic toluene/water solvent system led to quantitative formation of the desired product in one study.[8]

    • Purification: If byproduct formation is unavoidable, careful purification by chromatography or recrystallization may be necessary to isolate the desired tetrazole.

4. Are there safer alternatives to using hydrazoic acid?

  • Potential Cause: Hydrazoic acid is highly toxic and explosive, posing significant safety risks.

  • Troubleshooting:

    • In Situ Generation: Many modern protocols generate hydrazoic acid in situ from sodium azide and a proton source like ammonium chloride, which is a safer approach.[9][10]

    • Alternative Azide Sources: Trimethylsilyl azide (TMSN3) is often used as a safer substitute for metal azides.[8] The use of trialkylammonium salts in combination with a phase transfer agent can also minimize the generation of hydrazoic acid.[11]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of tetrazole formation.

Table 1: Optimization of Solvent and Temperature for a Cobalt-Catalyzed [3+2] Cycloaddition [2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol1101220
2Toluene1101215
3Acetonitrile1101250
4DMF1101280
5DMSO1101299
6DMSO1001292
7DMSO1201295

Reaction Conditions: Benzonitrile (1 mmol), Sodium Azide (1.2 equiv), Cobalt Complex (1 mol%).

Table 2: Optimization of Catalyst and Solvent for the Synthesis of 5-phenyl-1H-tetrazole [5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)MethodYield (%)
1CuO (2.5)Solvent-free1006Conventional0
2CuO (2.5)AcetonitrileReflux-Conventional0
3CuO (2.5)THFReflux-Conventional0
4CuO (2.5)EtOHReflux10Conventional50
5CuO (5)DMF13010Conventional80
6CuO (5)DMF-15 minMicrowave99

Reaction Conditions: Benzonitrile, Sodium Azide.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles [2][7]

  • To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 equiv), and the Cobalt(II) complex catalyst (1.0 mol%).

  • Add DMSO (6 mL) as the solvent.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Treat the reaction mixture with dilute HCl (1N, 10 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 1H-tetrazoles using CuO Nanoparticles [5]

  • In a microwave reactor vessel, combine the nitrile (1 mmol), sodium azide, and CuO nanoparticles (5 mol%).

  • Add DMF as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 15 minutes at a suitable power level to maintain the desired temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for Optimizing Tetrazole Synthesis cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Iteration start Select Nitrile and Azide Source reagents Choose Catalyst & Solvent System start->reagents reaction Set Up Reaction (Temperature, Time) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up & Purification monitoring->workup analysis Characterize Product (NMR, MS) & Calculate Yield workup->analysis decision Yield Optimized? analysis->decision decision->reaction No, Adjust Conditions stop Optimized Conditions Achieved decision->stop Yes

Caption: A generalized workflow for the optimization of tetrazole synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in Tetrazole Synthesis cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Environment start Low or No Product Yield catalyst_choice Is the catalyst appropriate? start->catalyst_choice solvent Is the solvent optimal? start->solvent moisture Is the reaction sensitive to moisture? start->moisture catalyst_loading Is the catalyst loading optimal? catalyst_choice->catalyst_loading Yes temperature Is the temperature correct? solvent->temperature Yes time Is the reaction time sufficient? temperature->time Yes azide_source Is the azide source active? moisture->azide_source No

Caption: A decision tree for troubleshooting low yields in tetrazole synthesis.

References

Technical Support Center: 2-(5-Amino-2H-tetrazol-2-yl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Amino-2H-tetrazol-2-yl)ethanol. The information is presented in a question-and-answer format to address common challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound

Q1: I am planning to synthesize this compound by alkylating 5-aminotetrazole with 2-chloroethanol. What are the expected major and minor products?

A1: The alkylation of 5-aminotetrazole with an alkylating agent like 2-chloroethanol can lead to the formation of two primary regioisomers: the N-2 substituted product, this compound, and the N-1 substituted product, 1-(5-Amino-1H-tetrazol-1-yl)ethanol. The ratio of these isomers is highly dependent on the reaction conditions. Generally, alkylation at the N-2 position is often favored under certain conditions, but the formation of a mixture is common.[1][2]

Q2: My reaction is yielding a mixture of N-1 and N-2 isomers. How can I favor the formation of the desired N-2 isomer, this compound?

A2: Achieving regioselectivity in the N-alkylation of tetrazoles can be challenging. However, you can influence the isomer ratio by carefully selecting the reaction parameters. Here are some strategies that may favor the formation of the N-2 isomer:

  • Choice of Base: The basicity and nature of the base used can significantly impact the regioselectivity. Using a milder base might favor N-2 alkylation.

  • Solvent: The polarity of the solvent can influence the reaction outcome. Experimenting with different solvents, such as DMF, acetonitrile, or ethanol, is recommended.

  • Temperature: Lowering the reaction temperature may increase the selectivity towards the N-2 isomer.[2]

  • Protecting Groups: Although it adds extra steps, using a protecting group on the amino functionality can sometimes direct the alkylation to the desired nitrogen.

Q3: I am struggling to separate the N-1 and N-2 isomers of the hydroxyethyl-substituted 5-aminotetrazole. What purification methods are recommended?

A3: The separation of N-1 and N-2 isomers of substituted tetrazoles can be difficult due to their similar physical properties. The following techniques can be employed:

  • Fractional Recrystallization: This is a classical method that can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. Experiment with various solvents to find one that selectively crystallizes one isomer.

  • Column Chromatography: This is a very common and often effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) can be used. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

Q4: My reaction is showing low yield and incomplete conversion of the starting 5-aminotetrazole. What are the possible causes and solutions?

A4: Low yield and incomplete conversion can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using TLC or another analytical technique.

  • Base Stoichiometry: Ensure that at least a stoichiometric amount of base is used to deprotonate the 5-aminotetrazole, which is necessary for the nucleophilic attack. An excess of the base might be required in some cases.

  • Purity of Reagents: Ensure that the 5-aminotetrazole and 2-chloroethanol are pure and dry. Moisture can interfere with the reaction.

  • Side Reactions: The formation of byproducts can consume the starting materials. Consider the possibility of side reactions and adjust the conditions to minimize them.

Reactions Involving this compound

Q5: I am using this compound in a subsequent reaction, but I am observing unexpected side products. What are some common side reactions?

A5: The this compound molecule has two main reactive sites: the primary amino group and the hydroxyl group. Depending on the reaction conditions and the reagents used, several side reactions can occur:

  • Reaction at the Hydroxyl Group: In reactions targeting the amino group, the hydroxyl group can also react, leading to O-alkylation, O-acylation, or other modifications. It may be necessary to protect the hydroxyl group before carrying out the desired reaction on the amino group.

  • Reaction at the Amino Group: Conversely, when targeting the hydroxyl group, the amino group can interfere. Protection of the amino group might be required.

  • Intramolecular Cyclization: Under certain conditions, intramolecular reactions between the amino and hydroxyl groups could potentially occur, leading to cyclic byproducts.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on analogous reactions of N-alkylation of aminotetrazoles. Optimization of the reaction conditions may be necessary.

Materials:

  • 5-Aminotetrazole

  • 2-Chloroethanol

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Ethanol (or another suitable solvent like DMF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 5-aminotetrazole in ethanol. Add one equivalent of sodium hydroxide and stir the mixture at room temperature for 30 minutes to form the sodium salt of 5-aminotetrazole.

  • Alkylation: To the solution, add 1.1 equivalents of 2-chloroethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product, which is likely a mixture of N-1 and N-2 isomers, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product using appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Comparison of N-1 and N-2 Isomers of Substituted 5-Aminotetrazoles

PropertyN-1 Isomer (e.g., 1-alkyl-5-aminotetrazole)N-2 Isomer (e.g., 2-alkyl-5-aminotetrazole)
Polarity Generally more polarGenerally less polar
13C NMR (C5) Typically resonates at a lower chemical shiftTypically resonates at a higher chemical shift
Reactivity The exocyclic amino group may have different reactivity due to the electronic environmentThe exocyclic amino group may have different reactivity due to the electronic environment

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Products A 5-Aminotetrazole E Alkylation Reaction (Reflux) A->E B 2-Chloroethanol B->E C Base (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E F Filtration E->F G Solvent Evaporation F->G H Column Chromatography G->H I This compound (Desired Product) H->I J 1-(5-Amino-1H-tetrazol-1-yl)ethanol (Side Product) H->J Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Problem1 Check Reaction Time and Temperature Start->Problem1 Problem2 Verify Base Stoichiometry Start->Problem2 Problem3 Assess Reagent Purity Start->Problem3 Problem4 Consider Side Reactions Start->Problem4 Solution1 Increase reaction time or temperature and monitor by TLC Problem1->Solution1 Solution2 Ensure at least 1 equivalent of base is used Problem2->Solution2 Solution3 Use pure and dry reagents Problem3->Solution3 Solution4 Adjust conditions to minimize byproduct formation Problem4->Solution4

References

Technical Support Center: Scale-up Synthesis of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(5-Amino-2h-tetrazol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 5-aminotetrazole.[1][2][3] This compound serves as the core heterocyclic structure which is then alkylated to introduce the ethanol side chain.

Q2: What are the typical alkylating agents used to introduce the 2-hydroxyethyl group?

A2: Common alkylating agents include 2-chloroethanol, 2-bromoethanol, and ethylene oxide. The choice of reagent can influence reaction conditions and the impurity profile.

Q3: What is the main challenge in the synthesis of this compound?

A3: The primary challenge is controlling the regioselectivity of the alkylation reaction. Alkylation of 5-aminotetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two isomers: the desired this compound and the undesired 1-(5-Amino-1h-tetrazol-1-yl)ethanol. Preferential formation of the N2-substituted product is crucial for maximizing yield and simplifying purification.

Q4: How can the regioselectivity towards the desired N2-isomer be controlled?

A4: Several factors influence the N1/N2 isomer ratio, including the choice of solvent, base, temperature, and the nature of the alkylating agent. Generally, polar aprotic solvents and specific counterions in the salt form of 5-aminotetrazole can favor N2 alkylation. One patented method suggests the mono-alkylation of sodium 5-aminotetrazole in an aqueous medium to control regioselectivity.

Q5: What are the critical safety precautions to consider during the scale-up synthesis?

A5: Tetrazole compounds, especially when combined with other nitrogen-rich reagents, can be energetic. It is crucial to conduct a thorough safety assessment before any scale-up. Key considerations include:

  • Thermal Stability: Determine the thermal stability of reactants, intermediates, and the final product using techniques like Differential Scanning Calorimetry (DSC).

  • Azide Handling: If azides are used in earlier steps of synthesizing the starting material, extreme caution is necessary due to their explosive nature.

  • Pressure Control: Reactions involving gaseous reagents like ethylene oxide require robust pressure monitoring and control systems.

  • Exothermic Reactions: The alkylation reaction can be exothermic. Proper heat management through controlled addition of reagents and efficient cooling is essential to prevent runaway reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incorrect reaction temperature or time.- Suboptimal base or solvent selection.- Poor quality of starting materials.- Optimize reaction temperature and monitor reaction progress by HPLC or TLC.- Screen different bases (e.g., NaOH, K2CO3) and solvents (e.g., water, DMF, DMSO).- Ensure the purity of 5-aminotetrazole and the alkylating agent.
Poor N2-Regioselectivity (High N1-Isomer Formation) - Inappropriate reaction conditions favoring N1 alkylation.- Utilize an aqueous medium for the alkylation of sodium 5-aminotetrazole.- Experiment with different counterions (e.g., Na+, K+) for the 5-aminotetrazole salt.- Lowering the reaction temperature may improve selectivity in some cases.
Formation of Impurities - Side reactions due to impurities in starting materials.- Decomposition of product or reactants at elevated temperatures.- Formation of dialkylated products.- Use high-purity starting materials.- Maintain strict temperature control throughout the reaction.- Use a stoichiometric amount of the alkylating agent and monitor the reaction closely to avoid over-alkylation.
Difficulties in Product Isolation and Purification - Product is highly soluble in the reaction solvent.- Similar polarity of the N1 and N2 isomers makes chromatographic separation challenging at scale.- If the product is in an aqueous layer, perform extractions with a suitable organic solvent.- Develop a crystallization method for purification. This may involve screening various solvent/anti-solvent systems.- Consider converting the product to a salt to facilitate crystallization and purification.

Experimental Protocols

General Alkylation Protocol (Based on literature for similar compounds)

This protocol outlines a general procedure for the N-alkylation of 5-aminotetrazole. Note: This is a generalized procedure and requires optimization for scale-up.

  • Salt Formation: In a suitable reactor, dissolve 5-aminotetrazole in an aqueous solution of sodium hydroxide (1.0 equivalent) with stirring until a clear solution is obtained.

  • Alkylation: To the solution of sodium 5-aminotetrazolate, add 2-chloroethanol (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC. The reaction is typically complete within several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the subsequent purification method. This may involve pH adjustment, extraction, or direct crystallization.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Parameter Typical Range/Value
Reactant Ratio (5-Aminotetrazole:Base:Alkylating Agent) 1 : 1 : 1.0-1.2
Solvent Water
Temperature 60 - 90 °C
Reaction Time 4 - 12 hours (monitor for completion)
Typical Yield 60 - 80% (highly dependent on optimized conditions)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity sub_purity High Purity? check_purity->sub_purity optimize_conditions Optimize Reaction Conditions sub_conditions Temperature, Time, Stoichiometry optimize_conditions->sub_conditions improve_workup Improve Work-up & Purification sub_workup Extraction, Crystallization improve_workup->sub_workup sub_purity->optimize_conditions Yes end_bad Re-evaluate Synthetic Route sub_purity->end_bad No sub_conditions->improve_workup end_good Yield Improved sub_workup->end_good

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis Pathway and Isomer Formation

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 5_AT 5-Aminotetrazole Reaction_Conditions Base, Solvent, Temperature 5_AT->Reaction_Conditions Alkylating_Agent 2-Haloethanol or Ethylene Oxide Alkylating_Agent->Reaction_Conditions N2_Isomer This compound (Desired Product) N1_Isomer 1-(5-Amino-1h-tetrazol-1-yl)ethanol (Undesired Isomer) Reaction_Conditions->N2_Isomer Reaction_Conditions->N1_Isomer

Caption: Reaction scheme showing the formation of N1 and N2 isomers.

References

Technical Support Center: Analysis of Impurities in 2-(5-Amino-2h-tetrazol-2-yl)ethanol Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in 2-(5-Amino-2h-tetrazol-2-yl)ethanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • Byproducts: Formed through side reactions during the synthesis. A common side reaction in tetrazole synthesis is the formation of isomeric compounds due to alkylation at different nitrogen atoms of the tetrazole ring.

  • Degradation Products: Resulting from the decomposition of this compound due to factors like heat, light, or pH instability.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.

Q2: Which analytical techniques are most suitable for the analysis of impurities in this compound?

A2: Due to the polar nature of this compound, arising from its amino and hydroxyl functional groups, conventional reversed-phase HPLC may not provide adequate retention and separation. The following techniques are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of polar analytes.

  • Ion-Pair Chromatography (IPC): This technique can be used to enhance the retention of the ionized form of the analyte on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer allows for the identification and quantification of impurities with high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities after isolation.

Q3: How can I identify unknown peaks in my chromatogram?

A3: Identifying unknown peaks requires a systematic approach:

  • Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the unknown peak using an online or offline MS detector. This provides the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): For a more precise mass measurement, which can help in determining the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing the resulting fragment ions can provide structural information.

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help in identifying degradation products.

  • Synthesis of Potential Impurities: Based on the synthetic route, synthesize potential byproducts and intermediates and compare their retention times and mass spectra with the unknown peaks.

  • Isolation and NMR Analysis: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC, followed by structural elucidation using NMR.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions The basic amino group of the analyte can interact with residual silanols on the silica-based column, causing peak tailing. Use a base-deactivated column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.
Column Overload The sample concentration is too high, leading to peak fronting. Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH The pH of the mobile phase is close to the pKa of the analyte, causing inconsistent ionization. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Sample Solvent Effects The sample is dissolved in a solvent much stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 2: Inconsistent Retention Times
Possible Cause Recommended Solution
Fluctuations in Pump Pressure Air bubbles in the pump or leakages in the system. Degas the mobile phase thoroughly and check for any loose fittings or leaks.
Column Temperature Variation Inconsistent column temperature. Use a column oven to maintain a stable temperature.
Mobile Phase Composition Change Inaccurate mixing of mobile phase components or evaporation of the organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Column Equilibration The column is not sufficiently equilibrated with the mobile phase before injection. Equilibrate the column for a sufficient time, especially when using a new mobile phase.
Problem 3: No or Low Signal Response
Possible Cause Recommended Solution
Detector Issue The detector lamp is off or has low energy. Check the detector status and replace the lamp if necessary.
Incorrect Wavelength Setting The UV detector is set to a wavelength where the analyte has low or no absorbance. Determine the UV maximum of this compound and set the detector accordingly.
Sample Degradation The analyte has degraded in the sample vial. Use fresh samples and consider using an autosampler with temperature control.
Injection Problem The injector is not delivering the sample to the column. Check the injector for any blockages or mechanical issues.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 5-aminotetrazole with 2-bromoethanol in the presence of a base. The amino group of 5-aminotetrazole is often protected, for example, with a trityl group, to direct the alkylation to the tetrazole ring nitrogens. The protecting group is then removed to yield the final product.

Potential Impurities Based on the Hypothetical Synthesis:

Impurity Potential Source
5-AminotetrazoleUnreacted starting material
2-BromoethanolUnreacted starting material
1-(2-Hydroxyethyl)-5-aminotetrazoleIsomeric byproduct
4-(2-Hydroxyethyl)-5-aminotetrazoleIsomeric byproduct
Bis-alkylated productsOver-alkylation side reaction
Trityl alcoholByproduct from deprotection step
Recommended HPLC Method (HILIC)
  • Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 95% B

    • 18.1-25 min: 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Visualizations

Logical Workflow for Impurity Identification

impurity_identification_workflow start Start: Unknown Peak Detected in Chromatogram ms_analysis Perform LC-MS Analysis start->ms_analysis hrms_analysis Perform High-Resolution MS for Elemental Composition ms_analysis->hrms_analysis msms_analysis Perform MS/MS for Fragmentation Pattern hrms_analysis->msms_analysis forced_degradation Conduct Forced Degradation Studies msms_analysis->forced_degradation synthesize_standards Synthesize Potential Impurity Standards forced_degradation->synthesize_standards isolate_impurity Isolate Impurity using Preparative HPLC synthesize_standards->isolate_impurity nmr_analysis Perform NMR for Structure Elucidation isolate_impurity->nmr_analysis structure_elucidated Structure Elucidated nmr_analysis->structure_elucidated structure_not_elucidated Structure Not Elucidated nmr_analysis->structure_not_elucidated

Caption: A logical workflow for the identification of unknown impurities.

Troubleshooting Decision Tree for HPLC Analysis

hplc_troubleshooting_tree start Start: Chromatographic Problem Observed check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? check_pressure->pressure_high pressure_low Low Pressure? pressure_high->pressure_low No check_blockage Check for Blockages (Column, Tubing, Frit) pressure_high->check_blockage Yes pressure_unstable Unstable Pressure? pressure_low->pressure_unstable No check_leaks Check for Leaks pressure_low->check_leaks Yes check_pump Check Pump (Seals, Check Valves) pressure_unstable->check_pump Yes check_peak_shape Check Peak Shape pressure_unstable->check_peak_shape No end Problem Resolved check_blockage->end check_leaks->end check_pump->end peak_tailing Peak Tailing? check_peak_shape->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No check_secondary_interactions Address Secondary Interactions (e.g., use base-deactivated column) peak_tailing->check_secondary_interactions Yes check_overload Reduce Sample Concentration/Volume peak_fronting->check_overload Yes check_retention_time Check Retention Time peak_fronting->check_retention_time No check_secondary_interactions->end check_overload->end rt_shift Retention Time Shift? check_retention_time->rt_shift check_mobile_phase Check Mobile Phase Composition and pH rt_shift->check_mobile_phase Yes rt_shift->end No check_temperature Check Column Temperature check_mobile_phase->check_temperature check_temperature->end

Caption: A decision tree for troubleshooting common HPLC issues.

catalyst selection for the synthesis of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of 5-aminotetrazole with a suitable 2-carbon electrophile, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. A significant challenge in this synthesis is controlling the regioselectivity to favor the desired N2-isomer over the N1-isomer.

Q2: What is regioselectivity and why is it a critical issue in this synthesis?

A2: Regioselectivity refers to the preference for bond formation at one position over another in a molecule. 5-Aminotetrazole has two potential sites for alkylation on the tetrazole ring: the N1 and N2 positions. This results in the formation of two different products (regioisomers). For many applications, including pharmaceuticals, only one of these isomers, in this case, the 2-substituted (N2) isomer, possesses the desired biological activity. Therefore, controlling the reaction to produce the N2 isomer selectively is crucial for both efficacy and purity.

Q3: Which catalysts are recommended to improve N2-selectivity?

A3: While a universally optimal catalyst has not been identified, Phase-Transfer Catalysis (PTC) is a highly effective technique to enhance N2-selectivity in the alkylation of tetrazoles. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are commonly employed as phase-transfer catalysts. These catalysts facilitate the transfer of the tetrazolate anion from an aqueous or solid phase to an organic phase where the alkylating agent is present, often leading to improved yields and a higher N2/N1 isomer ratio. The choice of catalyst and reaction conditions should be optimized for each specific substrate and desired outcome.

Q4: How can I separate the N1 and N2 isomers if a mixture is formed?

A4: The separation of N1 and N2 isomers of alkylated 5-aminotetrazoles can be challenging due to their similar physical properties. Column chromatography on silica gel is the most frequently reported method for their separation. The choice of eluent is critical and typically involves a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent system needs to be carefully optimized to achieve good separation. In some cases, fractional crystallization may also be a viable separation technique, depending on the specific properties of the isomers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst- Inappropriate base- Low reaction temperature- Poor quality of starting materials- Ensure the catalyst is fresh and anhydrous.- Use a strong enough base (e.g., potassium carbonate, sodium hydroxide) to deprotonate the 5-aminotetrazole.- Increase the reaction temperature, monitoring for potential side reactions.- Verify the purity of 5-aminotetrazole and the alkylating agent.
Poor N2-regioselectivity (high proportion of N1 isomer) - Non-optimal reaction conditions (solvent, temperature)- Ineffective or no catalyst used- Nature of the alkylating agent- Screen different solvents. Polar aprotic solvents like DMF or acetonitrile, or a two-phase system with a phase-transfer catalyst, can influence selectivity.- Introduce a phase-transfer catalyst (e.g., TBAB, Aliquat 336) to promote N2-alkylation.- The leaving group on the ethanol synthon can affect selectivity. Consider comparing results with 2-bromoethanol versus 2-chloroethanol.
Formation of multiple unidentified byproducts - Side reactions due to high temperature- Reaction of the exocyclic amino group- Decomposition of starting materials or product- Lower the reaction temperature and extend the reaction time.- Consider protecting the exocyclic amino group with a suitable protecting group (e.g., trityl or benzoyl) prior to alkylation, followed by deprotection.- Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to air or moisture.
Difficulty in separating N1 and N2 isomers by column chromatography - Isomers have very similar polarity- Inappropriate solvent system for chromatography- Use a long chromatography column to increase the separation efficiency.- Employ a shallow gradient of the polar solvent in your eluent system.- Consider using a different stationary phase for chromatography (e.g., alumina).- If separation is still difficult, derivatization of the isomer mixture to alter their physical properties, followed by separation and deprotection, could be an alternative strategy.

Experimental Protocols

General Protocol for N-Alkylation of 5-Aminotetrazole (adapted from a similar procedure)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of 5-aminotetrazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or a biphasic system like toluene/water), add a base (1.1 to 2 equivalents, e.g., potassium carbonate or sodium hydroxide).

  • Catalyst Addition (Optional but Recommended for N2-selectivity): If using a phase-transfer catalyst (e.g., TBAB, 0.1 equivalents), add it to the mixture.

  • Addition of Alkylating Agent: Add the 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol, 1 to 1.2 equivalents) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then typically concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts and highly polar impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product, which is likely a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Tetrazoles

CatalystBaseSolventTemperature (°C)Typical Yield (N2 isomer)N2/N1 RatioReference
NoneK₂CO₃AcetoneRoom Temp.ModerateVaries[1]
TBABNaOHToluene/H₂O80Good to ExcellentImproved N2-selectivityGeneral PTC knowledge
Aliquat 336K₂CO₃Acetonitrile60GoodImproved N2-selectivityGeneral PTC knowledge

Note: The data in this table is illustrative and based on general principles of tetrazole alkylation. Actual yields and isomer ratios will vary depending on the specific reactants and optimized conditions.

Visualizations

Logical Workflow for Catalyst Selection and Optimization

CatalystSelection Catalyst Selection Workflow start Start: Synthesis of This compound initial_rxn Initial Alkylation Attempt (e.g., K2CO3 in Acetone) start->initial_rxn analyze_isomers Analyze N1/N2 Isomer Ratio (e.g., by NMR or LC-MS) initial_rxn->analyze_isomers is_n2_selective Is N2-selectivity > 90%? analyze_isomers->is_n2_selective ptc_screen Screen Phase-Transfer Catalysts (e.g., TBAB, Aliquat 336) is_n2_selective->ptc_screen No end_success Proceed with Optimized N2-selective Protocol is_n2_selective->end_success Yes optimize_ptc Optimize PTC Conditions (Solvent, Base, Temperature) ptc_screen->optimize_ptc analyze_ptc_results Analyze N1/N2 Ratio optimize_ptc->analyze_ptc_results is_ptc_selective Is N2-selectivity Improved? analyze_ptc_results->is_ptc_selective is_ptc_selective->end_success Yes troubleshoot Troubleshoot Separation or Consider Protecting Group Strategy is_ptc_selective->troubleshoot No

Caption: A decision-making workflow for optimizing N2-selectivity.

General Reaction Pathway for N-Alkylation of 5-Aminotetrazole

ReactionPathway N-Alkylation of 5-Aminotetrazole cluster_reactants Reactants cluster_conditions Reaction Conditions 5-AT 5-Aminotetrazole Products Product Mixture 5-AT->Products RX 2-Haloethanol (e.g., Br-CH2CH2-OH) RX->Products Base Base (e.g., K2CO3) Base->Products Catalyst Catalyst (Optional) (e.g., TBAB) Catalyst->Products Separation Purification (Column Chromatography) Products->Separation N2_isomer This compound (Desired Product) N1_isomer 1-(5-Amino-1H-tetrazol-1-yl)ethanol (Isomeric Impurity) Separation->N2_isomer Separation->N1_isomer

Caption: General synthetic scheme for producing this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating such structures. This guide provides a comparative analysis of the ¹H NMR spectra of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and its structural isomer, 2-(5-amino-1H-tetrazol-1-yl)ethanol. A clear differentiation of these isomers is critical as the point of attachment of the ethanol group to the tetrazole ring significantly influences the molecule's chemical environment and, consequently, its biological activity.

¹H NMR Spectral Data Comparison

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
This compound-CH₂- (adjacent to N2 of tetrazole)~ 4.5 - 4.8Triplet (t)~ 5 - 6
-CH₂- (adjacent to OH)~ 3.8 - 4.1Triplet (t)~ 5 - 6
-NH₂~ 5.0 - 7.0Broad Singlet (br s)-
-OHVariableSinglet (s) or Broad Singlet (br s)-
2-(5-amino-1H-tetrazol-1-yl)ethanol-CH₂- (adjacent to N1 of tetrazole)~ 4.2 - 4.5Triplet (t)~ 5 - 6
-CH₂- (adjacent to OH)~ 3.8 - 4.1Triplet (t)~ 5 - 6
-NH₂~ 7.0 - 8.5Broad Singlet (br s)-
-OHVariableSinglet (s) or Broad Singlet (br s)-

Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents like D₂O.

Distinguishing Isomers with ¹H NMR

The key to distinguishing between the two isomers lies in the electronic environment of the methylene protons directly attached to the tetrazole ring. In the 2-substituted isomer, the nitrogen atom (N2) is positioned between two other nitrogen atoms, leading to a more electron-withdrawing environment compared to the N1 position in the 1-substituted isomer. This increased deshielding effect in the 2-substituted isomer is expected to shift the signal of the adjacent methylene protons further downfield (to a higher ppm value).

Experimental Protocols

A general protocol for acquiring ¹H NMR spectra of these compounds is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • The choice of solvent is crucial and can affect the chemical shifts, particularly of exchangeable protons (-NH₂ and -OH). DMSO-d₆ is often a good choice for observing these protons as separate signals.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) signal.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Structural and Workflow Diagrams

To visualize the relationship between the isomers and the analytical workflow, the following diagrams are provided.

G cluster_isomers Isomeric Structures cluster_analysis ¹H NMR Analysis Isomer1 This compound NMR_Spec ¹H NMR Spectroscopy Isomer1->NMR_Spec Isomer2 2-(5-amino-1H-tetrazol-1-yl)ethanol Isomer2->NMR_Spec DataTable Comparative Data Table NMR_Spec->DataTable

Caption: Isomeric structures and their analysis workflow.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc Analysis Spectral Analysis & Comparison DataProc->Analysis

Caption: A typical experimental workflow for ¹H NMR analysis.

Unveiling the Structure of 2-(5-Amino-2H-tetrazol-2-yl)ethanol: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the structural elucidation of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a heterocyclic compound of interest. We will explore its predicted fragmentation patterns and compare the utility of mass spectrometry with other analytical techniques, supported by experimental protocols and data presentation.

The structure of this compound presents a unique combination of a tetrazole ring and an ethanol side chain. Its molecular formula is C₃H₇N₅O, with a monoisotopic mass of 129.0651 g/mol .[1] Mass spectrometry is a powerful tool for confirming this structure by analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

Predicted Mass Spectrometry Fragmentation

In positive-ion ESI-MS, the molecule is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 130.0729. Subsequent fragmentation (MS/MS) of this precursor ion is likely to proceed through several key pathways:

  • Loss of Water (H₂O): A common fragmentation for molecules containing a hydroxyl group is the neutral loss of water, which would result in a fragment ion at m/z 112.0623.

  • Cleavage of the Ethanol Side Chain: The bond between the tetrazole ring and the ethanol side chain can cleave, leading to a fragment corresponding to the protonated 5-amino-2H-tetrazole at m/z 86.0461.

  • Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond in the ethanol side chain could result in the loss of formaldehyde, yielding a fragment at m/z 100.0678.

  • Tetrazole Ring Fragmentation: Tetrazole rings are known to fragment through the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[2] For a 2,5-disubstituted tetrazole, the elimination of N₂ is a characteristic fragmentation pathway.[3]

The following table summarizes the predicted key fragment ions for this compound in positive-ion ESI-MS/MS.

Predicted Fragment Ion Proposed Neutral Loss Predicted m/z
[M+H-H₂O]⁺H₂O112.0623
[M+H-CH₂O]⁺CH₂O100.0678
[C₂H₅N₅+H]⁺C₂H₄O86.0461
[M+H-N₂]⁺N₂102.0779
[M+H-HN₃]⁺HN₃87.0566
Comparison with Alternative Analytical Techniques

While mass spectrometry provides valuable information about molecular weight and fragmentation, a comprehensive structural confirmation often relies on a combination of analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires small sample amounts.Provides limited information on stereochemistry and isomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.[2][4]Unambiguous structure determination, including stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.[5][6]Fast and non-destructive.Provides general information, not a detailed structural map.

NMR spectroscopy, in particular, is a powerful complementary technique. ¹H and ¹³C NMR would provide definitive information on the number and connectivity of protons and carbons, confirming the presence of the ethanol side chain and its attachment to the tetrazole ring.[2][4] FTIR spectroscopy can confirm the presence of key functional groups such as the N-H of the amino group, the O-H of the alcohol, and vibrations characteristic of the tetrazole ring.[5]

Experimental Protocols

A standard protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1 v/v).

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

  • MS/MS Analysis: Select the protonated molecule [M+H]⁺ as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum. The collision energy should be optimized to achieve a good distribution of fragment ions.

Visualizing the Analysis

To better understand the processes involved in the structural confirmation of this compound, the following diagrams illustrate the proposed fragmentation pathway and a general workflow for its analysis.

fragmentation_pathway M_H [M+H]⁺ m/z 130.0729 frag1 [M+H-H₂O]⁺ m/z 112.0623 M_H->frag1 - H₂O frag2 [M+H-CH₂O]⁺ m/z 100.0678 M_H->frag2 - CH₂O frag3 [C₂H₅N₅+H]⁺ m/z 86.0461 M_H->frag3 - C₂H₄O frag4 [M+H-N₂]⁺ m/z 102.0779 M_H->frag4 - N₂

Predicted ESI-MS/MS fragmentation pathway of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Compound Compound Dissolution Dissolution Compound->Dissolution Solvent Solvent Solvent->Dissolution ESI_MS ESI-MS Dissolution->ESI_MS NMR NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR MS_MS MS/MS ESI_MS->MS_MS Structure_Confirmation Structure_Confirmation MS_MS->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation

General workflow for the structural confirmation of this compound.

References

Comparative Analysis of the Crystal Structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid and Related Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crystallographic Data and Methodologies

This guide provides a detailed comparative analysis of the crystal structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, a compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of published crystallographic data for 2-(5-Amino-2H-tetrazol-2-yl)ethanol, this guide focuses on its close structural analog, the corresponding carboxylic acid derivative. The structural parameters of this compound are compared with other functionalized 5-amino-2H-tetrazole derivatives to provide a broader context for understanding structure-property relationships in this class of molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for 2-(5-Amino-2H-tetrazol-2-yl)acetic acid and a selection of related tetrazole derivatives. This allows for a direct comparison of their unit cell parameters, crystal systems, and refinement statistics.

Parameter2-(5-Amino-2H-tetrazol-2-yl)acetic acid[1]1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol[2]
Molecular Formula C₃H₅N₅O₂C₅H₁₁N₅O
Formula Weight 143.12157.19
Crystal System MonoclinicTriclinic
Space Group P2₁/c
a (Å) 18.381 (4)8.2472 (19)
b (Å) 4.4429 (9)9.731 (2)
c (Å) 14.846 (3)10.087 (2)
α (°) 9090.30 (1)
β (°) 90.850 (3)96.228 (10)
γ (°) 9096.259 (10)
Volume (ų) 1212.2 (4)799.8 (3)
Z 84
Temperature (K) 296296
Radiation Mo KαMo Kα
Reflections Collected 304011190
Independent Reflections 11932953
R(int) 0.0240.047
Final R indices [I>2σ(I)] R1 = 0.044R1 = 0.050
wR(F²) 0.1240.122
Goodness-of-fit on F² 1.031.06

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology involving single-crystal X-ray diffraction. Below is a detailed protocol representative of the experiments conducted.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For instance, colorless crystals of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid were obtained from an ethanol/water mixture.[1] The choice of solvent and crystallization conditions are critical for obtaining high-quality crystals.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is often cooled to a low temperature (typically around 100 K) using a cryostream of nitrogen gas.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.

  • Data Processing: The collected diffraction data are processed to integrate the intensities of the individual reflections and apply various corrections (e.g., for absorption). The unit cell parameters are determined, and the data are reduced to a set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic positions, and their displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factors and the goodness-of-fit.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Synthesis of Tetrazole Derivative crystallization Slow Evaporation / Cooling synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (Direct/Patterson Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation

References

A Comparative Guide to 1,5- and 2,5-Disubstituted Tetrazole Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective synthesis and characterization of tetrazole isomers are crucial for harnessing their therapeutic potential. This guide provides a comprehensive comparison of 1,5- and 2,5-disubstituted tetrazole isomers, supported by experimental data, to aid in the rational design and development of novel tetrazole-based compounds.

The tetrazole moiety is a key structural component in numerous pharmacologically active compounds, serving as a bioisosteric replacement for carboxylic acids and cis-amide bonds. The positional isomerism of substituents on the tetrazole ring significantly influences the molecule's physicochemical properties, biological activity, and metabolic stability. Understanding the distinct characteristics of 1,5- and 2,5-disubstituted isomers is therefore paramount for medicinal chemists.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The arrangement of substituents on the tetrazole ring leads to distinct differences in the isomers' spectral and physical properties. These differences are critical for their unambiguous identification and for predicting their behavior in biological systems.

One of the most reliable methods for distinguishing between the 1,5- and 2,5-isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons adjacent to the tetrazole ring are particularly informative. For instance, in a comparative study of (E)-2-(1-benzyl-1H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile (a 1,5-isomer) and (E)-2-(2-benzyl-2H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile (a 2,5-isomer), distinct differences in the chemical shifts of the benzylic protons were observed. The resonance signal for the CH2 group attached to the tetrazole ring in the 2,5-isomer appears at a relatively higher field compared to the 1,5-isomer[1].

Property1,5-Disubstituted Isomer2,5-Disubstituted IsomerReference
¹H NMR (Benzylic CH₂) ** ~5.85 ppm~5.96 ppm[1]
¹³C NMR (Benzylic CH₂) **~51.6 ppm~56.8 ppm[1]
General Polarity Generally more polarGenerally less polar[2][3]
Thermal Stability Varies with substituentsVaries with substituents, can differ significantly from the 1,5-isomer[4]

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

X-ray crystallography provides definitive structural elucidation of these isomers, confirming bond lengths, bond angles, and intermolecular interactions in the solid state. Analysis of crystal structures of various 1,5- and 2,5-disubstituted tetrazoles has revealed differences in their molecular geometry and packing, which can influence properties like solubility and melting point[5][6].

Synthesis and Regioselectivity

The synthesis of disubstituted tetrazoles often yields a mixture of both 1,5- and 2,5-isomers. The ratio of these regioisomers is influenced by several factors, including the nature of the reactants, reaction conditions, and the steric and electronic properties of the substituents[1]. Generally, the formation of the 2,5-isomer is favored due to lower steric hindrance[1]. However, various synthetic strategies have been developed to achieve regioselective synthesis of the desired isomer.

Synthesis_Strategy 5-Substituted-1H-tetrazole 5-Substituted-1H-tetrazole Alkylation/Arylation Alkylation/Arylation 5-Substituted-1H-tetrazole->Alkylation/Arylation Reagents (e.g., Alkyl halide, Base) Mixture of Isomers Mixture of Isomers Alkylation/Arylation->Mixture of Isomers Chromatography Chromatography Mixture of Isomers->Chromatography Separation 1,5-Disubstituted Tetrazole 1,5-Disubstituted Tetrazole 2,5-Disubstituted Tetrazole 2,5-Disubstituted Tetrazole Chromatography->1,5-Disubstituted Tetrazole Chromatography->2,5-Disubstituted Tetrazole

Caption: General synthetic approach to disubstituted tetrazoles.

Biological Activity: A Tale of Two Isomers

The isomeric form of a disubstituted tetrazole can have a profound impact on its biological activity. This is attributed to the different spatial arrangement of the substituents, which affects how the molecule interacts with its biological target.

For example, in the development of antimicrobial agents, both 1,5- and 2,5-disubstituted tetrazoles have shown activity, but often with differing potencies against various bacterial and fungal strains[1]. In some cases, one isomer may exhibit significant activity while the other is virtually inactive. This highlights the importance of separating and individually evaluating each isomer during drug discovery campaigns.

Tetrazoles as Enzyme Inhibitors: A Signaling Pathway Perspective

Many tetrazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. The tetrazole ring can act as a key binding motif, interacting with amino acid residues in the active site of the enzyme. The positioning of the substituents determines the overall shape of the molecule and its ability to fit into the binding pocket.

Enzyme_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Enzyme Enzyme Receptor->Enzyme Signal Transduction Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Biological_Response Biological_Response Product->Biological_Response Tetrazole_Inhibitor 1,5- or 2,5- Disubstituted Tetrazole Tetrazole_Inhibitor->Enzyme Inhibits activity

Caption: Inhibition of an intracellular enzyme by a tetrazole derivative.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-180 ppm).

    • Use a sufficient number of scans for adequate signal intensity.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra based on established literature values and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary[7][8].

Experimental Workflow for Antimicrobial Activity Screening

The following workflow outlines a standard method for evaluating the antimicrobial activity of tetrazole isomers.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Synthesize_Isomers Synthesize and Purify 1,5- and 2,5-Isomers Prepare_Stock Prepare Stock Solutions (e.g., in DMSO) Synthesize_Isomers->Prepare_Stock MIC_Assay Perform Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) Prepare_Stock->MIC_Assay Microbial_Culture Prepare Microbial Cultures (Bacteria/Fungi) Microbial_Culture->MIC_Assay Read_Results Incubate and Read Results (Visual or Spectrophotometric) MIC_Assay->Read_Results Compare_Activity Compare MIC Values of Isomers and Controls Read_Results->Compare_Activity

References

The Rise of a Bioisostere: 2-(5-Amino-2H-tetrazol-2-yl)ethanol as a Carboxylic Acid Surrogate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic replacement of functional groups to optimize a drug candidate's properties is a cornerstone of medicinal chemistry. One of the most common and often problematic functional groups is the carboxylic acid. While crucial for target binding in many instances, its inherent acidity can lead to poor pharmacokinetic profiles, including low membrane permeability and rapid metabolism. As a result, the development and implementation of carboxylic acid bioisosteres—molecular mimics with similar biological activity but improved drug-like properties—have become paramount. Among these, the tetrazole ring has emerged as a prominent and successful surrogate. This guide provides a comparative overview of 2-(5-Amino-2H-tetrazol-2-yl)ethanol as a bioisostere for a corresponding carboxylic acid, supported by generalized experimental data and detailed protocols for key evaluative assays.

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The decision to replace a carboxylic acid with a bioisostere like this compound is driven by the desire to fine-tune a molecule's physicochemical and pharmacokinetic parameters. The following table summarizes the expected differences based on extensive research into this bioisosteric relationship. It is important to note that while direct experimental data for this compound versus its exact carboxylic acid counterpart is not publicly available, the data presented reflects well-established trends observed in numerous comparative studies of tetrazole-containing drugs and their carboxylic acid analogs.

PropertyCarboxylic Acid AnalogThis compoundRationale for Improvement
pKa ~4-5~4.5-5.5The tetrazole ring maintains a similar acidic profile to the carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[1][2]
LogP/LogD (Lipophilicity) LowerHigherThe tetrazole moiety is generally more lipophilic than the carboxylic acid group, which can lead to improved membrane permeability and oral bioavailability.[2][3]
Membrane Permeability (e.g., PAMPA) Low to ModerateModerate to HighIncreased lipophilicity and the more delocalized charge of the tetrazolate anion often result in enhanced passive diffusion across biological membranes.[4]
Metabolic Stability (e.g., Microsomal Assay) Susceptible to GlucuronidationMore ResistantCarboxylic acids are prone to phase II metabolism via glucuronidation, leading to rapid clearance. Tetrazoles are generally more resistant to this metabolic pathway, resulting in a longer half-life.[5][6]
Plasma Protein Binding Variable, can be highVariablePlasma protein binding is influenced by multiple factors; however, the increased lipophilicity of the tetrazole may lead to higher protein binding in some cases.
Biological Activity (e.g., Receptor Binding) ActiveOften Maintained or ImprovedThe tetrazole ring can effectively mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid, often leading to retained or even enhanced biological activity.[2]

Experimental Protocols

To empirically determine the comparative performance of this compound and its carboxylic acid analog, a series of standardized in vitro assays are employed. Below are detailed protocols for key experiments.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phosphate buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (phosphatidylcholine) solution in dodecane (e.g., 10% w/v)

  • Test compounds (this compound and its carboxylic acid analog) dissolved in a suitable solvent (e.g., DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the artificial membrane by carefully adding 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filters is in contact with the buffer in the acceptor wells.

  • Prepare the donor solutions by diluting the test compounds in PBS to a final concentration of 100 µM (with the final DMSO concentration typically being ≤1%).

  • Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate the plate assembly at room temperature on a plate shaker for 4-18 hours.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • CA(t) = Compound concentration in the acceptor well at time t

    • Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)

    • CD(0) and CA(0) are the initial concentrations in the donor and acceptor wells, respectively.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile or methanol for reaction termination

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5-1 mg/mL).

  • Pre-warm the master mix and the NADPH regenerating system to 37°C.

  • Add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

In Vitro AT1 Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the Angiotensin II Type 1 (AT1) receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-labeled competitor (e.g., Losartan)

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the binding buffer, cell membranes, and varying concentrations of the test compound or the non-labeled competitor.

  • Add the radiolabeled ligand to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters several times with cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Context: Angiotensin II Signaling Pathway

Many tetrazole-containing drugs, such as Losartan and Valsartan, function as Angiotensin II Type 1 (AT1) receptor antagonists. The replacement of a carboxylic acid with a tetrazole in these drugs has been a successful strategy to improve their therapeutic profile. The following diagram illustrates the signaling pathway initiated by Angiotensin II binding to the AT1 receptor, the pathway that these drugs inhibit.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Vasoconstriction, Cell Growth, etc.) Ca2->Downstream PKC->Downstream Bioisostere Carboxylic Acid Bioisostere (e.g., this compound) in an AT1R Antagonist Bioisostere->AT1R Blocks

Caption: Angiotensin II signaling pathway via the AT1 receptor.

Conclusion

The strategic replacement of a carboxylic acid with a bioisostere like this compound represents a powerful tool in the medicinal chemist's arsenal. While maintaining the crucial acidic character for target interaction, the tetrazole moiety often confers significant advantages in terms of lipophilicity, metabolic stability, and membrane permeability. This can translate into improved oral bioavailability and a more favorable pharmacokinetic profile, ultimately leading to the development of safer and more effective drugs. The experimental protocols provided herein offer a roadmap for the direct comparison of such analogs, enabling data-driven decisions in the optimization of new chemical entities. As the demand for drugs with superior properties continues to grow, the intelligent application of bioisosterism will undoubtedly remain a key strategy in the future of drug discovery.

References

Comparative Analysis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and Its Analogs: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap concerning the specific biological activity of 2-(5-Amino-2H-tetrazol-2-yl)ethanol. While this compound is commercially available and its chemical structure is well-defined, there is a notable absence of published experimental data detailing its pharmacological or biological effects. However, extensive research has been conducted on various structural analogs, providing insights into the potential activities of the broader class of 2,5-disubstituted tetrazole derivatives. This guide synthesizes the available data on these analogs to offer a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

Direct experimental data on the biological activity of this compound is not publicly available in the reviewed scientific literature. In contrast, its analogs, particularly more complex derivatives, have been synthesized and evaluated for a range of biological activities. These studies primarily focus on antibacterial, anti-tubercular, antihypertensive, and antioxidant properties. This guide will focus on the biological activities of these structurally related compounds to provide a contextual understanding.

Analogs of this compound and Their Biological Activities

The biological activities of tetrazole derivatives are significantly influenced by the nature of the substituents at the C5 and N2 positions of the tetrazole ring. Research has predominantly focused on analogs where the ethanol group of the target compound is replaced with more complex moieties, or where the aminotetrazole core is integrated into a larger molecular scaffold.

Antibacterial and Anti-tubercular Activity

A series of novel 2,5-disubstituted tetrazole derivatives have been synthesized and screened for their antibacterial and anti-tubercular activities. These compounds, while not direct analogs of this compound, share the core tetrazole structure.

Table 1: In Vitro Anti-tubercular and Antibacterial Activity of Selected Tetrazole Analogs

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
Analog 7b Mycobacterium tuberculosis H37Rv1.6[1]
Analog 7f Mycobacterium tuberculosis H37Rv1.6[1]
Analog 7g Mycobacterium tuberculosis H37Rv1.6[1]
Isoniazid Mycobacterium tuberculosis H37Rv1.6[1]
Ethambutol Mycobacterium tuberculosis H37Rv1.6[1]
Analog 7b S. aureus2.1[1]
Analog 7e S. aureus2.1[1]
Analog 7g S. aureus2.1[1]
Streptomycin S. aureus-[1]

MIC: Minimum Inhibitory Concentration

Certain synthesized analogs exhibited potent anti-tubercular activity, with MIC values comparable to the standard drugs Isoniazid and Ethambutol.[1] These compounds also demonstrated notable antibacterial activity against S. aureus.[1]

The anti-tubercular activity of the synthesized compounds was evaluated against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined using the microplate Alamar Blue assay (MABA). Compounds were tested at various concentrations (0.8, 1.6, 3.12, 6.25, 12.5, 25, 50, and 100 µg/mL).[1] Ethambutol, Pyrazinamide, Rifampicin, and Streptomycin were used as reference standards.[1]

Antihypertensive and Antioxidant Activity

A different class of analogs, based on the structure of the angiotensin II receptor blocker Valsartan, incorporates a 2H-tetrazole-5-yl moiety. These derivatives have been evaluated for their antihypertensive and antioxidant properties.

Table 2: Antihypertensive and Antioxidant Activity of Valsartan Analogs

CompoundAntihypertensive ActivityAntioxidant Activity (DPPH scavenging)Reference
Valsartan (Parent Drug) YesModerate[2][3]
Analog AV2 Most PotentSignificant[2][3]
Analog AV3 SignificantSignificant[3]
Analog AV9 SignificantSignificant[3]

DPPH: 2,2-diphenyl-1-picrylhydrazyl

Ester derivatives of Valsartan, which contain the 2H-tetrazole-5-yl group, have shown significant free radical scavenging potentials, often greater than the parent drug.[2][3] Several of these analogs also retained or exceeded the antihypertensive activity of Valsartan.[2][3] The AV2 analog was identified as the most potent in terms of antihypertensive effects.[2][3]

The antioxidant potential of the synthesized derivatives was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The ability of the compounds to scavenge the stable free radical DPPH is measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and ascorbic acid is typically used as a standard.[3]

The antihypertensive activity of the Valsartan derivatives was assessed in vivo. Specific experimental details, such as the animal model and method of blood pressure measurement, would be detailed in the primary literature. Dimethyl sulfoxide (DMSO) was noted as the solvent for the derivatives, having a negligible effect on blood pressure.[3]

Signaling Pathways and Experimental Workflows

To visualize the general processes involved in the evaluation of these tetrazole analogs, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Analog Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Tetrazole Analogs characterization Structural Characterization (FTIR, NMR, Mass Spec) synthesis->characterization antibacterial Antibacterial Assays characterization->antibacterial antitb Anti-tubercular Assays antihypertensive Antihypertensive Assays antioxidant Antioxidant Assays mic MIC Determination antibacterial->mic antitb->mic sar Structure-Activity Relationship (SAR) antihypertensive->sar antioxidant->sar docking Molecular Docking Studies sar->docking

Caption: General workflow for synthesis and biological evaluation of tetrazole analogs.

Conclusion

While the biological activity of this compound remains uncharacterized in the public domain, the study of its analogs provides valuable insights into the potential of the 2,5-disubstituted tetrazole scaffold in medicinal chemistry. Analogs have demonstrated promising activities, including potent antibacterial, anti-tubercular, antihypertensive, and antioxidant effects. This suggests that the this compound core could serve as a valuable starting point for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound to enable a direct comparison with its more complex and biologically active analogs. Researchers are encouraged to perform initial screenings of this compound to fill the existing data gap.

References

comparative study of different synthetic routes to 2-(5-Amino-2h-tetrazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways for the production of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutically active compounds. The routes detailed below are the alkylation of 5-aminotetrazole with 2-chloroethanol and the reaction of 5-aminotetrazole with ethylene oxide. This document aims to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and safety considerations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Alkylation with 2-ChloroethanolRoute 2: Reaction with Ethylene Oxide
Starting Materials 5-Aminotetrazole, 2-Chloroethanol, Base (e.g., NaOH)5-Aminotetrazole, Ethylene Oxide, Base (e.g., NaOH)
Reaction Solvent Water or organic solvent (e.g., DMF)Water
Reaction Temperature Elevated temperatures (e.g., 80-100 °C)Room temperature to slightly elevated (e.g., 25-50 °C)
Reaction Time Several hoursSeveral hours
Reported Yield Moderate to GoodGood to Excellent
Key Advantages Readily available and less hazardous alkylating agent compared to ethylene oxide.Potentially higher yields and milder reaction conditions.
Key Disadvantages May require higher temperatures and longer reaction times. Formation of the N1-isomer as a significant byproduct.Ethylene oxide is a hazardous and carcinogenic gas, requiring specialized handling procedures.

Synthetic Route 1: Alkylation with 2-Chloroethanol

This method involves the N-alkylation of 5-aminotetrazole with 2-chloroethanol in the presence of a base. The primary challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, as well as on the exocyclic amino group. The formation of the desired N2-isomer is often accompanied by the N1-isomer, necessitating purification.

Experimental Protocol:
  • Preparation of the Tetrazolate Salt: 5-Aminotetrazole is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of 5-aminotetrazole in situ. This increases the nucleophilicity of the tetrazole ring.

  • Alkylation Reaction: 2-Chloroethanol is added to the solution of the tetrazolate salt. The reaction mixture is then heated to a temperature typically ranging from 80 to 100 °C for several hours to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The crude product, which is a mixture of N1 and N2 isomers, is then collected by filtration. Purification to isolate the desired this compound is typically achieved through recrystallization or column chromatography.

G 5-Aminotetrazole 5-Aminotetrazole Reaction Reaction 5-Aminotetrazole->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Crude Product (Mixture of N1 and N2 isomers) Crude Product (Mixture of N1 and N2 isomers) Reaction->Crude Product (Mixture of N1 and N2 isomers) Purification Purification Crude Product (Mixture of N1 and N2 isomers)->Purification This compound This compound Purification->this compound N1-isomer byproduct N1-isomer byproduct Purification->N1-isomer byproduct

Alkylation of 5-Aminotetrazole with 2-Chloroethanol

Synthetic Route 2: Reaction with Ethylene Oxide

This alternative route utilizes the high reactivity of ethylene oxide to introduce the 2-hydroxyethyl group onto the 5-aminotetrazole ring. This method can offer higher yields and may proceed under milder conditions compared to the use of 2-chloroethanol. However, the use of ethylene oxide, a toxic and flammable gas, necessitates stringent safety precautions and specialized equipment.

Experimental Protocol:
  • Preparation of the Tetrazolate Salt: Similar to the first route, 5-aminotetrazole is converted to its more nucleophilic salt by dissolving it in an aqueous basic solution.

  • Reaction with Ethylene Oxide: Ethylene oxide is carefully introduced into the reaction vessel containing the aqueous solution of the 5-aminotetrazole salt. The reaction is typically conducted at or slightly above room temperature and is often exothermic, requiring cooling to maintain control.

  • Work-up and Purification: Upon completion of the reaction, the solution is typically acidified to precipitate the product. The resulting mixture of N1 and N2 isomers is then filtered and purified, similar to the chloroethanol route, to yield the pure this compound.

G 5-Aminotetrazole 5-Aminotetrazole Reaction Reaction 5-Aminotetrazole->Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Crude Product (Mixture of N1 and N2 isomers) Crude Product (Mixture of N1 and N2 isomers) Reaction->Crude Product (Mixture of N1 and N2 isomers) Purification Purification Crude Product (Mixture of N1 and N2 isomers)->Purification This compound This compound Purification->this compound N1-isomer byproduct N1-isomer byproduct Purification->N1-isomer byproduct

Reaction of 5-Aminotetrazole with Ethylene Oxide

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the specific capabilities and priorities of the laboratory. The alkylation with 2-chloroethanol is a more conventional and arguably safer method due to the nature of the reagents, though it may result in lower yields and require more rigorous purification to separate the isomeric products. Conversely, the reaction with ethylene oxide can provide a more efficient synthesis with higher yields and milder conditions, but the hazardous nature of ethylene oxide demands a higher level of safety infrastructure and handling expertise. Researchers should carefully weigh these factors to select the optimal synthetic strategy for their needs.

Comparative Guide to Purity Validation of 2-(5-Amino-2h-tetrazol-2-yl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-(5-Amino-2h-tetrazol-2-yl)ethanol. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity data for this compound. This document outlines detailed experimental protocols and presents supporting data to facilitate methodological selection and implementation.

Introduction to Purity Validation

The determination of purity is a critical step in the characterization of active pharmaceutical ingredients (APIs) and research chemicals. For nitrogen-rich heterocyclic compounds like this compound, ensuring high purity is essential for accurate biological and pharmacological evaluations. While several analytical techniques can be employed for purity assessment, HPLC is a widely utilized method due to its high resolution, sensitivity, and quantitative accuracy. This guide compares the performance of a proposed Reverse-Phase HPLC (RP-HPLC) method with two orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Elemental Analysis.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy. Below is a comparative overview of RP-HPLC, qNMR, and Elemental Analysis for the purity validation of this compound.

Data Summary
Parameter RP-HPLC Quantitative NMR (qNMR) Elemental Analysis (CHN)
Principle Chromatographic separation based on polarityQuantitative determination based on nuclear magnetic resonance signalsCombustion analysis to determine the percentage of C, H, and N
Primary Measurement Peak area of the analyte and impuritiesIntegral of specific proton signals relative to a certified internal standardMass percentage of carbon, hydrogen, and nitrogen
Selectivity High for separating structurally similar impuritiesHigh for distinguishing different molecules in a mixtureLow; does not distinguish between isomers or compounds with the same elemental composition[1]
Sensitivity High (ng to pg level)Moderate (µg to mg level)Low (mg level)
Quantitation Relative (Area Percent) or Absolute (with certified standard)AbsoluteProvides elemental composition, purity is inferred
Sample Throughput HighModerateLow
Destructive YesNoYes
Typical Accuracy 98-102% recovery± 1%± 0.4% deviation from theoretical values[2][3]

Experimental Protocols

Proposed RP-HPLC Method for this compound

This proposed method is based on established protocols for the analysis of related 5-substituted tetrazole derivatives and is suitable for separating the main component from potential process-related impurities.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Potential Impurities: Based on the general synthesis of 5-substituted tetrazoles, potential impurities could include starting materials, regioisomers, and by-products from side reactions.[6][7][8] The proposed HPLC method is designed to separate the polar main component from potentially less polar impurities.

Quantitative NMR (qNMR) Protocol

qNMR is a powerful primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][9][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with high purity and non-overlapping signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant signals (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Elemental Analysis (CHN) Protocol

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values to infer purity.[11][12]

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values for the molecular formula of this compound (C₃H₇N₅O). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[3]

Comparison of Experimental Results

The following table summarizes hypothetical results from the purity analysis of a single batch of this compound using the three described methods.

Method Result Interpretation
RP-HPLC (Area %) Main Peak: 99.5%Impurity 1 (RRT 0.8): 0.2%Impurity 2 (RRT 1.2): 0.3%The sample is 99.5% pure relative to other UV-active components.
qNMR 99.2% ± 0.5%The absolute purity of the sample is 99.2%.
Elemental Analysis %C: Found 27.80 (Calc. 27.90)%H: Found 5.48 (Calc. 5.46)%N: Found 54.10 (Calc. 54.24)The elemental composition is consistent with the molecular formula, supporting high purity.

Visualization of the Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating orthogonal analytical techniques.

G cluster_0 Purity Validation Workflow A Sample of This compound B Primary Purity Assessment (RP-HPLC) A->B C Orthogonal Purity Confirmation (qNMR) A->C D Elemental Composition Verification (Elemental Analysis) A->D E Purity > 99%? B->E C->E D->E F Release for Further Use E->F Yes G Further Purification Required E->G No

References

Safety Operating Guide

Proper Disposal of 2-(5-Amino-2h-tetrazol-2-yl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(5-Amino-2h-tetrazol-2-yl)ethanol, a critical procedure for maintaining laboratory safety and regulatory compliance. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with this nitrogen-rich, heterocyclic compound.

The following procedures are based on general principles of hazardous waste management and known risks associated with tetrazole-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.

Hazard Identification and Risk Assessment

Known Hazards of Similar Compounds:

  • Flammability: Many organic compounds are flammable.

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Reactivity: As a nitrogen-rich compound, it may be reactive and potentially explosive.

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a fume hood.
Segregation and Waste Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, toxic, reactive).

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid contact with strong oxidizing agents, strong acids, and bases.

On-Site Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Workflow:

  • Characterize Waste: Accurately identify and quantify the amount of this compound waste.

  • Package for Disposal:

    • Ensure the waste container is properly sealed and labeled.

    • Complete a hazardous waste pickup request form as required by your institution.

  • Schedule Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste by a certified vendor.

  • Maintain Records: Keep a detailed record of the waste generated and its disposal date.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the disposal process.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Hazards & Assess Risks B Wear Appropriate PPE A->B C Segregate Waste B->C D Use Labeled Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Licensed Vendor Disposal F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the disposal of this compound.

Signaling Pathway for Safe Handling and Disposal

The following diagram outlines the decision-making and action pathway for ensuring the safe handling and disposal of this chemical.

Start Start: Handling this compound Consult_SDS Consult SDS and EHS Guidelines Start->Consult_SDS Wear_PPE Wear Required PPE Consult_SDS->Wear_PPE Generate_Waste Waste Generated Wear_PPE->Generate_Waste Segregate Segregate into Labeled Container Generate_Waste->Segregate Store_SAA Store in SAA Segregate->Store_SAA Contact_EHS Contact EHS for Disposal Store_SAA->Contact_EHS Vendor_Pickup Licensed Vendor Pickup Contact_EHS->Vendor_Pickup End End: Disposal Complete Vendor_Pickup->End

Caption: Decision and action pathway for safe chemical handling and disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.